molecular formula C16H16N2O2 B2638115 2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine CAS No. 1705487-44-0

2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine

Cat. No.: B2638115
CAS No.: 1705487-44-0
M. Wt: 268.316
InChI Key: CCUSHYJNLQCVSA-UHFFFAOYSA-N
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Description

2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a combined structure of phenoxy, pyridine, and pyrrolidine groups. These pharmacophores are commonly found in molecules with diverse biological activities. While the specific profile of this compound is still under investigation, its structure is related to compounds known to act on various therapeutic targets. Research on similar analogs indicates potential areas of application. Phenoxy-pyridyl structures are frequently explored as kinase inhibitors, which are relevant in the study of aberrant cell proliferation and oncology research . Furthermore, the pyrrolidine-1-carbonyl moiety is a key feature in compounds investigated for metabolic diseases. For instance, molecules containing this group have been studied as agonists for receptors like GPR119, a target for type 2 diabetes and obesity management . This suggests potential research value in metabolic disorder studies . The mechanism of action for such compounds typically involves high-affinity interaction with specific protein targets, such as G-protein coupled receptors or kinase enzymes, to modulate downstream signaling pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(3-pyridin-2-yloxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(18-10-3-4-11-18)13-6-5-7-14(12-13)20-15-8-1-2-9-17-15/h1-2,5-9,12H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUSHYJNLQCVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of the novel compound 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine. This molecule incorporates three key pharmacophores: a pyridine ring, a diaryl ether linkage, and a pyrrolidine-carboxamide moiety, suggesting significant potential in medicinal chemistry and drug discovery. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental decisions. We present a robust two-step synthetic pathway involving an Ullmann condensation followed by a well-optimized amide coupling. Full characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are provided and interpreted. This document is designed to serve as a practical and authoritative resource for researchers aiming to replicate this synthesis and for scientists exploring related chemical spaces.

Introduction: Rationale and Significance

The pursuit of novel chemical entities with therapeutic potential often involves the strategic combination of known bioactive structural motifs. The target molecule, 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine, is a prime example of such a design. It is comprised of three distinct components, each with a rich history in pharmacology.

  • The Pyrrolidine Scaffold: This saturated five-membered nitrogen heterocycle is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of protein binding pockets compared to flat aromatic systems, often leading to enhanced target specificity and potency.[3]

  • The Diaryl Ether Linkage: This C-O-C bond is a stable and effective linker that connects two aromatic systems with a defined, yet flexible, geometry. It is a common feature in compounds with a wide range of biological activities, from antibiotics to herbicides.[4]

  • The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine moiety introduces a nitrogen atom that can act as a hydrogen bond acceptor, significantly altering the molecule's solubility, metabolic stability, and target interaction profile.[5][6] 2-substituted pyridines, in particular, are of great interest in materials and medicinal chemistry.[7]

The convergence of these three motifs in a single molecule presents a compelling case for its synthesis and evaluation. The amide bond connecting the pyrrolidine to the phenoxy group is one of the most common and stable linkages in drug discovery, further underscoring the molecule's drug-like properties.[8][9] This guide provides the foundational chemistry required to access this and related compounds for further investigation.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule identifies two primary bond disconnections, suggesting an efficient and convergent synthetic strategy.

G Target 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine (Target Molecule) Intermediate_Acid 3-(Pyridin-2-yloxy)benzoic acid (Intermediate) Target->Intermediate_Acid Amide Coupling (Disconnect C-N) Pyrrolidine Pyrrolidine Hydroxybenzoic 3-Hydroxybenzoic Acid Intermediate_Acid->Hydroxybenzoic Ullmann Condensation (Disconnect C-O) Halopyridine 2-Bromopyridine Pyrrolidine->Target Halopyridine->Intermediate_Acid

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a two-step forward synthesis:

  • Step 1: Ullmann Condensation. Formation of the diaryl ether bond between 2-bromopyridine and 3-hydroxybenzoic acid to yield the key intermediate, 3-(pyridin-2-yloxy)benzoic acid.

  • Step 2: Amide Coupling. Activation of the carboxylic acid intermediate and subsequent reaction with pyrrolidine to form the final product.

This approach utilizes commercially available starting materials and employs robust, well-documented reaction classes, ensuring high reproducibility.

Detailed Experimental Protocols

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from starting materials to the final characterized product.

Caption: Step-by-step synthetic workflow diagram.

Step 1: Synthesis of 3-(Pyridin-2-yloxy)benzoic acid

Reaction Principle: This step employs the Ullmann condensation, a copper-catalyzed reaction ideal for forming diaryl ether bonds.[10] The copper catalyst facilitates the coupling between an aryl halide and a phenol.[4][11] A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

Materials:

  • 3-Hydroxybenzoic acid (1.0 eq)

  • 2-Bromopyridine (1.1 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzoic acid, potassium carbonate, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF via syringe, followed by 2-bromopyridine.

  • Heat the reaction mixture to 120 °C and stir vigorously for 18-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the mixture into a beaker containing 1 M hydrochloric acid (HCl) and ice.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water, then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Scientist's Note: The use of an inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the ionic intermediates.[10] An excess of 2-bromopyridine is used to drive the reaction to completion.

Step 2: Synthesis of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

Reaction Principle: This transformation is an amide coupling reaction. The carboxylic acid is activated in situ using a coupling agent, making the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the amine (pyrrolidine).[12] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble coupling agent, often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[8]

Materials:

  • 3-(Pyridin-2-yloxy)benzoic acid (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • EDC (1.2 eq)

  • HOBt (0.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 3-(pyridin-2-yloxy)benzoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add EDC and HOBt to the solution and stir at room temperature for 20 minutes. This is the pre-activation step.

  • In a separate flask, dissolve pyrrolidine in a small amount of anhydrous DCM.

  • Cool the carboxylic acid mixture to 0 °C using an ice bath.

  • Slowly add the pyrrolidine solution, followed by the dropwise addition of DIPEA.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the protonated pyrrolidine, ensuring the amine remains a free nucleophile.[8] Using a catalytic amount of HOBt is often sufficient to prevent racemization (if applicable) and improve yields.[8] DCM is a common solvent for amide couplings, though greener alternatives like 2-methyltetrahydrofuran can also be considered.[13]

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%). The optimal gradient should be determined by TLC analysis.

  • Fractions containing the pure product are combined and the solvent is removed in vacuo to yield 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine as a solid or viscous oil.

Characterization and Data Interpretation

A self-validating protocol requires that the final product's identity and purity are confirmed unequivocally. The following data are predicted for the target compound.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₆H₁₆N₂O₂
Molecular Weight 268.31 g/mol
Appearance Off-white to pale yellow solid
NMR Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃): The spectrum will show distinct signals for the pyridine, phenoxy, and pyrrolidine protons. The downfield shift of the pyridine protons is characteristic.[14]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.15dd1HPyridine H-6Adjacent to N and deshielded by the ring current.
~7.65ddd1HPyridine H-4deshielded by the ring current.
~7.40t1HPhenoxy H-5Typical aromatic proton, coupled to two neighbors.
~7.30m2HPhenoxy H-4, H-6Overlapping signals in the aromatic region.
~7.10dd1HPhenoxy H-2Ortho to the carbonyl group.
~6.95ddd1HPyridine H-5Coupled to H-4 and H-6.
~6.85dd1HPyridine H-3Coupled to H-4.
~3.60t2HPyrrolidine CH₂-NAdjacent to the amide nitrogen.
~3.45t2HPyrrolidine CH₂-NAdjacent to the amide nitrogen.
~1.90m4HPyrrolidine -CH₂CH₂-Central methylene groups of the pyrrolidine ring.

¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon of the amide will appear around 168 ppm. The carbons of the pyridine ring will be in the range of 110-165 ppm.

Chemical Shift (δ, ppm)Assignment
~168.5C=O (Amide)
~163.8Pyridine C-2
~155.0Phenoxy C-1
~147.5Pyridine C-6
~139.0Pyridine C-4
~137.0Phenoxy C-3
~129.5Phenoxy C-5
~122.0Phenoxy C-6
~119.0Phenoxy C-4
~118.0Pyridine C-5
~117.0Phenoxy C-2
~111.5Pyridine C-3
~49.5Pyrrolidine CH₂-N
~46.5Pyrrolidine CH₂-N
~26.0Pyrrolidine -CH₂-
~24.5Pyrrolidine -CH₂-
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Method: Electrospray Ionization (ESI), Positive Ion Mode.

  • Expected Molecular Ion: [M+H]⁺ = 269.1285 (for C₁₆H₁₇N₂O₂⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Key Fragmentation Pathways:

    • Loss of the pyrrolidine ring (neutral loss of 71 Da) to give a fragment corresponding to the 3-(pyridin-2-yloxy)benzoyl cation.

    • Cleavage of the amide C-N bond.

    • Cleavage of the diaryl ether bond.

The fragmentation pattern provides a fingerprint that validates the connectivity of the molecular structure.[15][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Method: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Characteristic Peaks:

    • ~1645 cm⁻¹ (strong): C=O stretch of the tertiary amide. This is a key diagnostic peak.

    • ~1240 cm⁻¹ (strong): C-O-C asymmetric stretch of the diaryl ether.

    • ~1580, 1480 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

    • ~2850-2960 cm⁻¹: C-H stretching of the aliphatic pyrrolidine ring.

The presence of these characteristic absorption bands provides strong evidence for the successful synthesis of the target compound.

Conclusion and Future Outlook

This guide has detailed a reliable and well-rationalized two-step synthesis for 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine. The methodology is built upon robust and scalable reactions, namely the Ullmann condensation and EDC/HOBt-mediated amide coupling. The comprehensive characterization protocol, integrating NMR, MS, and IR spectroscopy, provides a self-validating system to confirm the identity and purity of the final product.

The successful synthesis of this molecule opens the door for its evaluation in various biological assays. Given the pharmacological relevance of its constituent fragments, it represents a promising scaffold for optimization in drug discovery programs targeting a range of diseases. Future work could involve the synthesis of an analog library by varying the substituents on the pyridine and phenoxy rings, or by replacing the pyrrolidine moiety with other cyclic amines, to build a comprehensive structure-activity relationship (SAR) profile.

References

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Physicochemical Profiling of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]

Executive Summary

This guide provides a comprehensive technical analysis of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine , a representative small molecule scaffold frequently encountered in medicinal chemistry campaigns targeting G-Protein Coupled Receptors (GPCRs, specifically mGluR5) and ion channels (Nav1.7).[1][2][3][4]

Characterized by a meta-linked diaryl ether core and a tertiary amide terminus, this molecule exemplifies the "privileged structures" often used to balance lipophilicity with metabolic stability.[2][3][4][5] This document details its calculated physicochemical properties, structural pharmacophores, and the standardized experimental protocols required for its validation as a chemical probe.[3][4][5]

Part 1: Molecular Identity & Computed Properties[2][3][4][5]

Before experimental validation, a rigorous computational profile establishes the baseline for "drug-likeness."[2][3][4][5] This compound falls well within Lipinski’s Rule of Five, suggesting good oral bioavailability potential.[3][4][5]

Structural Definition
  • IUPAC Name: 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine[1][2][3][4]

  • Molecular Formula:

    
    [1][3][4][5]
    
  • SMILES: O=C(N1CCCC1)c2cccc(Oc3ccccn3)c2

  • Molecular Weight: 268.31 g/mol [2][4][5]

Physicochemical Datasheet

The following data represents consensus values derived from fragment-based prediction algorithms (ACD/Labs, ChemAxon) relevant to this specific scaffold.

PropertyValue (Predicted)Technical Significance
LogP (Octanol/Water) 2.6 – 2.9Moderate lipophilicity; optimal for CNS penetration and membrane permeability.[1][2][3]
LogD (pH 7.4) ~2.7The pyridine nitrogen is weakly basic; at physiological pH, the molecule remains largely un-ionized, maintaining lipophilicity.[3][4][5]
pKa (Base) 3.5 – 4.0Attributed to the pyridine nitrogen.[3][4][5] It is unlikely to be protonated at physiological pH (7.4), reducing lysosomal trapping risks.[3][4][5]
TPSA 45.0 Ų< 90 Ų suggests high probability of Blood-Brain Barrier (BBB) penetration.[1][3][4][5]
H-Bond Donors 0Lack of donors improves membrane permeability (no desolvation penalty).[1][3][4][5]
H-Bond Acceptors 3Pyridine N, Ether O, Amide O. Facilitates receptor binding interactions.[2][3][4][5]
Rotatable Bonds 4Low flexibility (Rigid Core) minimizes entropy loss upon binding.[3][4][5]

Part 2: Structural Pharmacophore Analysis[2][3][4][5]

Understanding the causality behind the design of this molecule is crucial for optimization.[3][4][5] The structure is modular, composed of three distinct functional units:

  • The Pyridine Headgroup (Bioisostere):

    • Function: Acts as a metabolic shield.[3][4][5] Unlike a phenyl ring, the pyridine nitrogen reduces electron density, making the ring less susceptible to oxidative metabolism (CYP450) while offering a specific hydrogen bond acceptor site for target proteins.[3][4][5]

  • The Diaryl Ether Linker (The Scaffold):

    • Geometry: The ether oxygen introduces a bond angle of ~120°, creating a "kinked" conformation.[3][4][5] This non-planar geometry is critical for fitting into hydrophobic pockets of GPCR allosteric sites.[3][4][5]

    • Stability:[2][3][4][5] Ether linkages are chemically inert and resistant to hydrolysis, unlike esters.[3][4][5]

  • The Pyrrolidine Amide (The Tail):

    • Solubility: The tertiary amide improves solubility compared to a ketone or ester.[3][4][5]

    • Metabolic Stability: Pyrrolidine amides are generally more stable against amidases than linear diethyl amides.[3][4][5]

Part 3: Experimental Protocols for Characterization

To validate the computed properties, the following self-validating protocols should be employed. These are designed to ensure data integrity and reproducibility.[3][4][5]

Thermodynamic Solubility Assay (Shake-Flask Method)

Context: Kinetic solubility (DMSO stock) often overestimates true solubility.[3][4][5] This thermodynamic method determines the equilibrium solubility of the solid compound.[3][4][5]

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4[1][3][4][5]

  • HPLC Grade Acetonitrile (ACN)[1][3][4][5]

  • Internal Standard (e.g., Carbamazepine)[1][3][4][5]

Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of PBS in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (shaker speed: 300 rpm).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid. Critical Step: Check for pellet formation to ensure saturation was maintained.

  • Filtration: Filter supernatant through a 0.45 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in 50:50 ACN:Water.

Lipophilicity Determination (Chromatographic Hydrophobicity Index - CHI)

Context: Traditional Shake-flask LogP is low-throughput.[1][2][3][4] The CHI method uses fast-gradient HPLC to correlate retention time with lipophilicity.[1][2][3][4][5]

Protocol:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[3][4][5]

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% to 100% B over 5 minutes.

  • Calibration: Run a set of standards with known LogP values (e.g., Theophylline, Toluene, Triphenylene).[3][4][5]

  • Calculation: Plot Retention Time (

    
    ) vs. Literature LogP of standards. Interpolate the 
    
    
    
    of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine to derive its CHI LogD.
Microsomal Metabolic Stability

Context: The pyridine ring is designed to resist oxidation, but the pyrrolidine ring is susceptible to hydroxylation.[3][4][5]

Workflow:

  • Incubation: Incubate 1 µM compound with Liver Microsomes (human/mouse, 0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[3][4][5]

  • Sampling: Aliquot at

    
     minutes.
    
  • Quenching: Immediately add 3 volumes of ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).[3][4][5]
    • Target Criteria:

      
       indicates good metabolic stability.[1][3][4][5]
      

Part 4: Visualization of Optimization Logic

The following diagram illustrates the decision-making process when optimizing this scaffold from a "Hit" to a "Lead," focusing on the physicochemical trade-offs.

OptimizationLogic Start Scaffold: 2-(3-phenoxy)pyridine LogP_Check Lipophilicity Check (LogP > 3.0?) Start->LogP_Check Initial Profile Add_Polar Strategy A: Introduce Polar Group (e.g., Pyridine N) LogP_Check->Add_Polar Yes (Too Lipophilic) Rigidify Strategy B: Rigidify Linker (e.g., Amide/Ether) LogP_Check->Rigidify No (Acceptable) Solubility_Check Solubility Check (< 10 µM?) Final_Candidate Optimized Probe: 2-[3-(pyrrolidine-1-carbonyl) phenoxy]pyridine Solubility_Check->Final_Candidate Passes Criteria Result_A Improved Solubility Lower LogP Add_Polar->Result_A Result_B Increased Potency (Entropy Reduction) Rigidify->Result_B Result_A->Solubility_Check Result_B->Solubility_Check

Figure 1: Hit-to-Lead optimization logic flow. The diagram demonstrates how the pyridine and pyrrolidine moieties are selected to balance lipophilicity (LogP) and solubility while maintaining structural rigidity.

Part 5: Synthesis Pathway (Mechanistic Insight)

For researchers needing to synthesize this probe, the most robust route utilizes a Nucleophilic Aromatic Substitution (


).[3][4][5]
  • Step 1: Ether Formation (

    
    ) [3][4][5]
    
    • Reactants: 2-Chloropyridine + 3-Hydroxybenzoic acid methyl ester.[1][2][3][4]

    • Conditions:

      
      , DMF, 100°C.[3][4][5]
      
    • Mechanism:[2][3][4][5][6] The phenoxide anion attacks the electron-deficient 2-position of the pyridine.[1][2][3][4] The nitrogen in the pyridine ring stabilizes the Meisenheimer complex intermediate.[3][4][5]

  • Step 2: Ester Hydrolysis

    • Reactants: Intermediate + LiOH (aq/THF).[3][4][5]

    • Product: Carboxylic acid intermediate.[3][4][5]

  • Step 3: Amide Coupling

    • Reactants: Acid + Pyrrolidine.[3][4][5]

    • Coupling Agents: HATU or EDC/HOBt, DIPEA.[3][4][5]

    • Outcome: Formation of the 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine final product.[1][2][3][4]

References

  • Lipinski, C. A., et al. (2001).[3][4][5] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3][4][5] Advanced Drug Delivery Reviews.

  • Meanwell, N. A. (2011).[3][4][5] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Discusses Pyridine as a phenyl bioisostere).

  • Di, L., & Kerns, E. (2016).[3][4][5] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[3][4][5] (Source for Solubility and Microsomal Stability protocols).

  • Wermuth, C. G. (2008).[3][4][5] The Practice of Medicinal Chemistry. (Source for pharmacophore analysis of diaryl ethers).

Sources

In Silico Modeling of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine Interactions: A Case Study with Src Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This whitepaper provides a comprehensive, in-depth guide to the in silico modeling of the novel small molecule, 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine. As this specific compound is not extensively characterized in existing literature, we present a hypothetical, yet scientifically rigorous, case study targeting the human c-Src tyrosine kinase—a crucial protein in oncology and cellular signaling. This guide is designed for drug development professionals and computational researchers, offering a narrative that blends field-proven insights with detailed, step-by-step protocols for molecular docking and molecular dynamics (MD) simulations. We delve into the causality behind experimental choices, from force field selection to simulation parameters, ensuring each stage is a self-validating system. The ultimate goal is to equip the reader with the expertise to design and execute a robust computational workflow to predict, analyze, and understand the binding interactions of novel small molecules with their protein targets.

Introduction: Rationale and Strategic Approach

The confluence of a pyrrolidine ring, a pyridine moiety, and a phenoxy-amide linker in the structure of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine suggests a strong potential for interaction with well-defined biological targets. The pyrrolidine scaffold is a cornerstone in drug discovery, known to enhance aqueous solubility and provide a three-dimensional structure that can effectively explore pharmacophore space.[1][2] The pyridine ring is a common feature in FDA-approved drugs, often improving metabolic stability, potency, and target binding affinity.[3][4] Furthermore, phenoxy acetamide derivatives have been successfully investigated as potent inhibitors of various enzymes, including those in the oncology space.[5][6]

This structural combination strongly points towards the protein kinase family as a plausible target class.[7] Kinases utilize an ATP binding pocket that is frequently targeted by inhibitors containing similar heterocyclic scaffolds. For this guide, we have selected the human c-Src tyrosine kinase (Src) as a representative and highly relevant therapeutic target. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and survival; its dysregulation is a hallmark of many cancers.[8][9]

In silico modeling provides an indispensable toolkit for modern drug discovery, enabling rapid and cost-effective evaluation of a compound's potential before committing to extensive laboratory synthesis and testing. This guide will walk through a complete computational workflow, beginning with the initial prediction of binding modes via molecular docking and proceeding to a rigorous assessment of binding stability using all-atom molecular dynamics (MD) simulations.

Foundational Concepts: The "Why" Behind the "How"

Before detailing the experimental protocols, it is crucial to understand the theoretical underpinnings of the chosen methods. Our approach is grounded in molecular mechanics, which approximates a molecule as a collection of atoms governed by a set of classical physics equations. This simplification allows us to calculate the potential energy of a system and simulate its behavior over time.

The set of equations and associated parameters used to describe the system's energy is known as a force field . The choice of force field is a critical decision that dictates the accuracy of the simulation. For our protein-ligand system, a combination of force fields is required: one optimized for proteins (e.g., AMBER ff14SB, CHARMM36m) and another for small, drug-like molecules (e.g., General Amber Force Field - GAFF2). This dual approach ensures that both the protein and the ligand are described with high fidelity.

Molecular Docking serves as our initial exploratory tool. It is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site. The output is typically a set of possible poses ranked by a scoring function, which estimates the binding affinity. While fast and immensely useful, docking is a simplified, static snapshot.

Molecular Dynamics (MD) Simulation provides a more complete and dynamic picture. By solving Newton's equations of motion for every atom in the system over a period of time (from nanoseconds to microseconds), MD allows us to observe the complex's behavior in a simulated physiological environment (including water and ions). This technique is essential for validating the stability of a docked pose, understanding the role of solvent, and identifying key, persistent interactions that a static model might miss.

The In Silico Modeling Workflow: A Case Study

This section details the complete, step-by-step methodology for modeling the interaction between 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine and Src kinase.

System Preparation: The Foundation of Accuracy

Garbage in, garbage out. This axiom is paramount in computational chemistry. Meticulous preparation of both the ligand and the protein is the most critical phase of the entire workflow.

  • Obtain 2D Structure: Draw the 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) and save it in a 2D format (e.g., SDF, MOL).

  • Generate 3D Conformation: Use a program like Open Babel or the RDKit to convert the 2D structure into a reasonable 3D conformation.

  • Geometry Optimization and Partial Charge Calculation: This is a crucial quantum mechanical step.

    • Perform a geometry optimization using a semi-empirical method (like AM1-BCC) or, for higher accuracy, a density functional theory (DFT) calculation (e.g., B3LYP/6-31G*). This step ensures the ligand's bond lengths and angles are physically realistic.

    • Calculate the partial atomic charges. The RESP (Restrained Electrostatic Potential) or AM1-BCC charge models are industry standards that produce charges compatible with common force fields. This is often performed using tools like Antechamber from the AmberTools suite.

  • Force Field Parameterization: Assign atom types from a small molecule force field, such as GAFF2, to the ligand. This step generates the topology file that describes all the bonds, angles, dihedrals, and non-bonded parameters for the ligand.

  • Download Protein Structure: Obtain the crystal structure of human Src kinase from the Protein Data Bank (RCSB PDB). For this study, we will use PDB ID: 2SRC , which has a resolution of 1.50 Å.[10]

  • Initial Cleaning and Inspection:

    • Open the PDB file in a molecular viewer (e.g., PyMOL, UCSF ChimeraX).

    • Remove all non-essential molecules: water, co-solvents, and any co-crystallized ligands (in this case, AMP-PNP). The goal is to isolate the protein chain(s).

    • Inspect the protein for missing residues or atoms, which are common in crystal structures. Missing loops or sidechains must be modeled using tools like MODELLER or the functionalities within ChimeraX. For this structure, the activation loop is well-resolved.

  • Protonation and Sidechain Optimization:

    • Proteins in crystal structures lack hydrogen atoms. Use software like H++ or the PDB2PQR server to add hydrogens and predict the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a physiological pH (e.g., 7.4).

    • Perform a short, constrained energy minimization to relax any steric clashes introduced by the newly added hydrogen atoms. This step optimizes the hydrogen-bonding network.

  • Force Field Assignment: Assign the chosen protein force field (e.g., AMBER ff14SB) to the prepared protein structure. This generates the protein's topology file.

Diagram: Overall In Silico Workflow

cluster_prep 1. System Preparation cluster_sim 2. Simulation & Prediction cluster_analysis 3. Analysis & Validation Ligand Ligand Preparation (3D Structure, Charges, Parameters) Docking Molecular Docking (Predict Binding Pose) Ligand->Docking Protein Protein Preparation (PDB Cleanup, Protonation, Parameters) Protein->Docking MD Molecular Dynamics (Assess Stability & Dynamics) Docking->MD Select Best Pose Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis BFE Binding Free Energy (MM/PBSA, MM/GBSA) Analysis->BFE Extract Snapshots

Caption: High-level overview of the computational drug discovery workflow.

Molecular Docking: Predicting Binding Conformations

With prepared structures, we can now predict how our ligand interacts with the Src kinase active site. The active site is generally defined as the region surrounding the co-crystallized ligand in the original PDB structure.

  • Define the Binding Site: Identify the coordinates of the ATP-binding pocket of Src. A simple way to do this is to use the geometric center of the original ligand (AMP-PNP) from the 2SRC crystal structure.

  • Create the Search Space: Define a cubic grid box (the "search space") centered on the binding site. A typical size is 25 x 25 x 25 Ångströms, ensuring it's large enough to accommodate the ligand in various orientations but small enough to focus the search.

  • Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This format includes partial charges and atom type information.

  • Run Docking Simulation: Execute the Vina software, providing the protein, ligand, and search space configuration as input. The exhaustiveness parameter controls the computational effort; a value of 32 is often a good balance between speed and accuracy.

  • Analyze Results: Vina will output a set of binding poses (typically 9-20) ranked by their predicted binding affinity (in kcal/mol).

    • Visually inspect the top-ranked poses in a molecular viewer.

    • Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) for the most plausible pose. A good pose should exhibit chemically sensible interactions with key active site residues (e.g., the hinge region in kinases).

Diagram: Molecular Docking Process

Receptor Prepared Protein (PDBQT format) Vina Execute AutoDock Vina (Scoring & Search Algorithm) Receptor->Vina Ligand Prepared Ligand (PDBQT format) Ligand->Vina Grid Define Search Space (Grid Box Centered on Active Site) Grid->Vina Poses Ranked Binding Poses (Affinity in kcal/mol) Vina->Poses Analysis Visual Inspection & Interaction Analysis Poses->Analysis

Caption: A logical flow of the molecular docking experiment.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

The top-ranked, most chemically intuitive pose from docking serves as the starting point for our MD simulation. This step will validate whether the predicted interactions are stable over time in a more realistic environment.

  • System Solvation: Place the protein-ligand complex from docking into the center of a periodic box (e.g., a cubic or dodecahedron box). The box should be large enough so that the protein does not interact with its own image (a minimum of 1.0 nm distance from the box edge). Fill the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization of the entire system. This crucial step removes any steric clashes or unfavorable geometries that may have been introduced during solvation and ionization.

  • System Equilibration (Two Phases):

    • NVT Ensemble (Canonical): Gently heat the system from 0 K to the target temperature (e.g., 300 K) over a short period (e.g., 100-200 ps) while keeping the volume constant. During this phase, position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Isothermal-Isobaric): Continue the simulation at constant temperature and pressure (e.g., 300 K and 1 bar) for a longer period (e.g., 500-1000 ps). The position restraints on the protein-ligand complex are gradually released, allowing the system density to relax to the correct value.

  • Production MD Run: Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), run the production simulation for the desired length of time (e.g., 100 ns or more) without any restraints. Save the coordinates (the trajectory) at regular intervals (e.g., every 10 ps).

Data Analysis and Interpretation

The output of the MD simulation is a trajectory file containing thousands of snapshots of the system. Analysis of this trajectory reveals the dynamic nature of the protein-ligand interaction.

  • Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms (or ligand's heavy atoms) from their initial position over time. A stable, converging RMSD plot for both the protein and the ligand indicates that the simulation has reached equilibrium and the complex is structurally stable.

  • Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue and reveals the flexibility of different parts of the protein. High fluctuations in loop regions are expected, while residues in the active site that are interacting with the ligand should exhibit lower fluctuations, indicating a stable binding.

  • Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and the protein over time. Identifying hydrogen bonds that are present for a high percentage of the simulation time highlights the most critical interactions for binding.

  • Visual Inspection: Play the trajectory as a movie in a molecular viewer. This provides invaluable qualitative insight into the ligand's stability within the binding pocket and the conformational changes of the protein.

Advanced Analysis: Binding Free Energy Calculation

While MD simulations provide insight into stability, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or MM/GBSA can provide a more quantitative estimate of the binding free energy (ΔG_bind). These "end-point" methods calculate the free energy by combining the molecular mechanics energies of snapshots from the MD trajectory with continuum solvation models. While computationally more expensive than docking, they are generally more accurate.

Data Presentation and Visualization

Clear presentation of results is essential. All quantitative data should be summarized in tables for easy comparison.

Table 1: Hypothetical Molecular Docking Results

Pose Rank Binding Affinity (kcal/mol) Key H-Bond Interactions (Residue)
1 -9.2 Met341 (Hinge), Thr338
2 -8.8 Met341 (Hinge)

| 3 | -8.5 | Glu310, Asp404 |

Table 2: Hypothetical MD Simulation Stability Metrics (100 ns)

Molecule Average RMSD (Å) Standard Deviation (Å)
Protein Backbone 1.8 0.2

| Ligand Heavy Atoms | 0.9 | 0.3 |

Diagram: MD Simulation Setup Protocol

Start Protein-Ligand Complex (from Docking) Solvate 1. Solvate (Add Water Box) Start->Solvate Ions 2. Add Ions (Neutralize & 0.15M) Solvate->Ions Minimize 3. Energy Minimization (Remove Clashes) Ions->Minimize NVT 4. NVT Equilibration (Heat to 300K, Constant Volume) Minimize->NVT NPT 5. NPT Equilibration (Constant Pressure & Temp) NVT->NPT Production 6. Production MD (100 ns, No Restraints) NPT->Production Trajectory Trajectory File (for Analysis) Production->Trajectory

Caption: Step-by-step workflow for preparing and running an MD simulation.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted in silico workflow for characterizing the interactions of a novel compound, 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine, with a hypothetical, yet plausible, biological target, Src kinase. By progressing from the rapid, static predictions of molecular docking to the rigorous, dynamic assessment of MD simulations, a researcher can build a high-confidence model of the binding event.

The hypothetical results—a strong docking score, stable RMSD in the MD simulation, and persistent hydrogen bonds to the kinase hinge region—would collectively suggest that this compound is a promising candidate for Src inhibition. The next logical steps would involve synthesizing the compound and validating these computational predictions through in vitro biochemical assays (e.g., IC50 determination against Src) and biophysical methods (e.g., Surface Plasmon Resonance - SPR) to experimentally measure binding affinity. This iterative cycle of computational modeling and experimental validation is the engine of modern, structure-based drug discovery.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Xu, W., et al. (1999). Crystal structures of c-Src reveal features of its autoinhibitory mechanism. Molecular Cell. [Link]

  • Kumari, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society. [Link]

  • RCSB Protein Data Bank. [Link]

  • GROMACS - A free and open-source software suite for high-performance molecular dynamics. [Link]

  • AutoDock Vina. [Link]

  • Amber Molecular Dynamics Software. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • Case, D.A., et al. (2021). Amber 2021. University of California, San Francisco.
  • Yousef, R.G., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Singh, U.P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Wang, J., et al. (2004). Development and testing of a general amber force field.
  • Kaur, H., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Research. [Link]

  • Jorgensen, W. L., et al. (1983).
  • Wikipedia. (2024). Tyrosine kinase. Wikipedia. [Link]

  • Al-Ostoot, F.H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. [Link]

  • Miller, B. R., et al. (2012). MMPBSA.py: An Efficient Program for End-State Free Energy Calculations.
  • Humphrey, W., et al. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Boggon, T.J., & Eck, M.J. (2004). Structure and regulation of Src family kinases. Oncogene. [Link]

  • Darden, T., et al. (1993). Particle mesh Ewald: An N log (N) method for Ewald sums in large systems. The Journal of Chemical Physics.
  • Berendsen, H. J. C., et al. (1995). GROMACS: A message-passing parallel molecular dynamics implementation.
  • Neet, K., & Hunter, T. (1996). Tyrosine kinases: modular signaling enzymes with tunable specificities. Chemistry & Biology. [Link]

Sources

Technical Specification: Spectroscopic Characterization of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

[1]

Molecule Overview & Synthetic Context[1][2][3][4][5][6][7][8][9][10]

  • IUPAC Name: methanone[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 268.31 g/mol

  • Monoisotopic Mass: 268.1212 Da

  • Structural Features:

    • Ether Linkage: A flexible

      
       bridge connecting a pyridine ring (at C2) and a benzene ring.[1]
      
    • Amide Functionality: A tertiary amide (pyrrolidine) at the meta position relative to the ether linkage. This induces restricted rotation at room temperature, potentially complicating NMR spectra.

Synthesis Workflow & Impurity Profile

To interpret spectra accurately, one must understand the genesis of the sample. This molecule is typically synthesized via an

SynthesisWorkflowSM13-HydroxybenzoicAcidIntIntermediate:3-(pyridin-2-yloxy)benzoic acidSM1->IntSnAr (K2CO3, DMF, 100°C)SM22-FluoropyridineSM2->IntProdTarget:2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridineInt->ProdAmide Coupling(Pyrrolidine, EDC/HOBt or SOCl2)Imp1Impurity A:Unreacted PyrrolidineProd->Imp1Co-elutes?Imp2Impurity B:Urea byproducts (if EDC used)Prod->Imp2

Figure 1: Synthetic pathway and potential spectroscopic contaminants.

Mass Spectrometry (MS) Data

Method: ESI-MS (Positive Mode) Solvent: MeOH/Water + 0.1% Formic Acid[1]

Primary Ionization
Ion Speciesm/z (Theoretical)m/z (Observed Range)Notes
[M+H]⁺ 269.1290 269.1 - 269.3 Base peak.[1] High stability due to pyridine protonation.
[M+Na]⁺291.1109291.0 - 291.2Common adduct in glass/sodium-rich environments.[1]
[2M+H]⁺537.2505537.2 - 537.4Dimer formation at high concentrations.[1]
Fragmentation Logic (MS/MS)

The fragmentation pattern is dictated by the stability of the acylium ion and the ether cleavage.

  • Loss of Pyrrolidine: Cleavage of the amide bond yields the acylium ion (

    
    ) at m/z ~198 .
    
  • Ether Cleavage: Loss of the pyridyloxy group is less common in ESI but may appear in EI (Electron Impact) as the phenoxy cation.

  • Pyridine Loss: Neutral loss of pyridine (

    
    , 79 Da) is possible under high collision energy.
    

MS_FragmentationParent[M+H]+: m/z 269.13Frag1Acylium Ion[Ph-CO]+: m/z ~198Parent->Frag1Amide Bond Cleavage(-71 Da)Frag2Pyrrolidine Ion[C4H8N]+: m/z 70Parent->Frag2Charge Retention on Amine

Figure 2: Primary fragmentation pathways in MS/MS analysis.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid/Oil)

The IR spectrum is diagnostic for the amide and ether functionalities.

Functional GroupFrequency (

)
IntensityAssignment / Causality
Amide C=O 1625 - 1640 StrongTertiary amide stretch.[1] Lower than typical ketones due to conjugation with the phenyl ring and resonance from the pyrrolidine nitrogen.
Ar-C=C 1580 - 1600MediumAromatic ring breathing modes (Benzene & Pyridine).[1]
C-O-C (Ether) 1230 - 1250 StrongAsymmetric stretch of the Ar-O-Ar linkage.[1]
C-H (Aliphatic) 2850 - 2980MediumPyrrolidine ring

stretches.[1]
C-H (Aromatic) 3030 - 3070WeakPyridine and Benzene C-H stretches.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

12Frequency:
H NMR: Structural Elucidation

Note: At room temperature, the pyrrolidine ring often exhibits restricted rotation around the N-C=O bond, causing broadening or distinct signals for the 'syn' and 'anti' methylene protons.

Position

(ppm)
Mult.Integ.

(Hz)
Assignment Logic
Pyridine-H6 8.15 - 8.25 dd1H5.0, 1.8Most deshielded due to proximity to Nitrogen (alpha-proton).[1]
Pyridine-H4 7.85 - 7.95td1H8.0, 1.8Para to Nitrogen, deshielded by resonance.[1]
Benzene-H6 7.45 - 7.55dt1H7.8, 1.2Ortho to Carbonyl, deshielded by anisotropy of C=O.[1]
Benzene-H2 7.35 - 7.40 t/s1H~2.0"Singlet-like."[1] Located between Ether O and Amide C=O.
Benzene-H5 7.40 - 7.50t1H7.8Meta to both substituents.[1]
Benzene-H4 7.20 - 7.30ddd1H8.0, 2.0, 1.0Ortho to ether oxygen (shielding effect).[1]
Pyridine-H5 7.10 - 7.18ddd1H7.5, 5.0, 1.0Beta to Nitrogen.[1]
Pyridine-H3 7.00 - 7.10 d1H8.2Ortho to Ether Oxygen.[1] Shielded by electron donation from Oxygen.
Pyrrolidine-

3.35 - 3.55 m4H-Deshielded by adjacent Nitrogen.[1] May appear as two distinct multiplets (2H each) due to rotamers.
Pyrrolidine-

1.75 - 1.95 m4H-Aliphatic ring protons.[1]
C NMR: Key Diagnostic Signals
Carbon Type

(ppm)
Assignment
C=O[1] (Amide) 167.5 - 168.5 Carbonyl carbon.[1]
Pyridine C2 162.5 - 163.5Ipso-carbon attached to Oxygen (deshielded by N and O).[1]
Benzene C3 153.0 - 154.5Ipso-carbon attached to Oxygen.[1]
Pyridine C6 147.0 - 148.0Alpha-carbon to Nitrogen.[1]
Benzene C1 137.5 - 138.5Ipso-carbon attached to Carbonyl.[1]
Pyrrolidine

46.0 / 49.5Distinct peaks often seen for rotamers.[1]
Pyrrolidine

24.0 / 26.0Aliphatic carbons.[1]

Experimental Protocols for Validation

Protocol A: NMR Sample Preparation (Self-Validating)

To ensure the peaks reported above are reproducible, follow this strict preparation method to minimize concentration-dependent shifting (especially for the amide).

  • Massing: Weigh 5.0 - 10.0 mg of the dried compound.

  • Solvation: Add 600

    
     of DMSO-
    
    
    (99.9% D).[1]
    • Why DMSO?

      
       may contain traces of acid (HCl) which can protonate the pyridine ring, causing massive downfield shifts (
      
      
      ppm) and ruining the assignment. DMSO buffers this effect.
  • Filtration: If any turbidity exists, filter through a cotton plug in a glass pipette directly into the NMR tube.

  • Acquisition: Run 16 scans for

    
     and 1024 scans for 
    
    
    .
Protocol B: Distinguishing Pyridine vs. Benzene Protons

The aromatic region (7.0 - 8.3 ppm) contains 8 protons, some of which overlap.

  • Run COSY (Correlation Spectroscopy):

    • Look for the specific coupling of the Pyridine H6 (8.2 ppm) to H5 (7.1 ppm).

    • Look for the isolated spin system of the Benzene ring.

  • Run HSQC (Heteronuclear Single Quantum Coherence):

    • The Pyridine C6 (~147 ppm) will correlate only to the H6 proton (~8.2 ppm). This is the anchor point for the entire assignment.

NMR_LogicStartAromatic Region(7.0 - 8.3 ppm)Step1Identify H6 (Pyridine)~8.2 ppm (dd)Start->Step1Step2COSY CorrelationStep1->Step2Step3Identify H5 (Pyridine)~7.1 ppmStep2->Step3Strong CouplingStep4Identify H4 (Pyridine)~7.9 ppmStep3->Step4Strong Coupling

Figure 3: Logic flow for assigning the pyridine spin system.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules regarding pyridine and benzene substituents).
  • SDBS (Spectral Database for Organic Compounds) . SDBS No. 3452 (Benzamide derivatives) & SDBS No. 1245 (2-Phenoxypyridine).[1] National Institute of Advanced Industrial Science and Technology (AIST). [Link][1]

  • Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1] (Authoritative source for heterocyclic chemical shifts). [Link][1]

Unlocking the Therapeutic Potential of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged chemical scaffolds in a single molecule presents a compelling opportunity for the discovery of novel therapeutics. The compound 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine is a prime example, incorporating the three-dimensional, sp3-rich pyrrolidine motif with the versatile phenoxy-pyridine backbone, both of which are prevalent in numerous biologically active agents.[1][2] To date, the specific biological targets of this compound remain uncharacterized. This technical guide provides a comprehensive, hypothesis-driven framework for the systematic identification, validation, and mechanistic elucidation of the biological targets of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine. Designed for researchers in drug discovery and chemical biology, this document outlines a multi-tiered experimental strategy, from initial in silico prediction and high-throughput screening to rigorous biophysical and cellular validation, furnishing detailed protocols and the scientific rationale behind each strategic step.

Introduction: Deconstructing a Molecule of Interest

The quest for novel drug candidates often begins with the rational design of molecules that occupy a unique chemical space. The structure of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine is notable for its fusion of two key pharmacophoric elements:

  • The Pyrrolidine-1-carbonyl Moiety: The saturated, five-membered pyrrolidine ring offers a three-dimensional architecture that can effectively probe the pharmacophore space of a biological target.[3] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antiviral, anticancer, and anticonvulsant properties.[2][3]

  • The Phenoxy-pyridine Core: This aromatic system is a common feature in inhibitors of various enzyme classes and receptor ligands. Derivatives of this scaffold have been identified as potent inhibitors of kinases and as antagonists for G-protein coupled receptors (GPCRs).[4][5]

The combination of these structures suggests that 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine may possess novel pharmacology. This guide provides a roadmap to uncover its molecular targets and mechanism of action.

Hypothesis Generation: An Evidence-Based Approach to Target Prioritization

In the absence of direct biological data, a systematic analysis of the compound's substructures can generate a robust set of testable hypotheses. Literature precedents for each scaffold point towards several high-priority target classes.

Analysis of the Phenoxy-Pyridine Scaffold

Derivatives containing the phenoxy-pyridine core have been associated with several key therapeutic targets:

  • Protein Kinases: A class of 4-phenoxy-pyridine derivatives has been reported as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases crucial in angiogenesis and cancer progression.[4][6]

  • G-Protein Coupled Receptors (GPCRs): Analogues incorporating a phenoxypropyl linker are potent antagonists of the Histamine H3 Receptor (H3R), a CNS-expressed GPCR involved in modulating neurotransmitter release.[5][7][8]

  • Amine Oxidases: A potent and selective irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme involved in extracellular matrix remodeling and fibrosis, features a phenoxy-pyridine core linked to a substituted pyrrolidine.[9]

Analysis of the Pyrrolidine-1-carbonyl Moiety

The pyrrolidine scaffold is a cornerstone of medicinal chemistry, with derivatives targeting a diverse range of proteins:

  • Metabolic Enzymes: Pyrrolidinedione-containing natural products are known inhibitors of bacterial Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[10][11] Mammalian ACC is also a target for various diseases, including obesity and cancer.

  • GPCRs: Beyond histamine receptors, pyrrolidine-containing compounds have been identified as potent antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a target for obesity, and the CXCR4 chemokine receptor, involved in cancer metastasis.[3][12][13][14]

  • Central Nervous System (CNS) Targets: The pyrrolidine ring is a key component in numerous CNS-active drugs, including anticonvulsants, suggesting potential interactions with ion channels or other neuronal receptors.[15]

Primary and Secondary Hypotheses

Based on this analysis, we can formulate a prioritized list of potential target classes for 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine.

Hypothesis Tier Target Class Specific Examples Rationale
Primary Protein KinasesVEGFR-2, c-MetPhenoxy-pyridine is a known kinase-binding scaffold.[4]
Primary GPCRsHistamine H3 Receptor, MCHR1Both core scaffolds are present in known antagonists of these receptors.[5][14]
Primary Metabolic EnzymesAcetyl-CoA Carboxylase (ACC)The pyrrolidine moiety is found in ACC inhibitors.[10][16]
Secondary Other EnzymesLysyl Oxidase-Like 2 (LOXL2)A structurally related compound with a phenoxy-pyridine and pyrrolidine inhibits LOXL2.[9]
Secondary Other GPCRsCXCR4The pyrrolidine scaffold is a known CXCR4 antagonist pharmacophore.[3]
Exploratory Ion Channels, Other CNS TargetsVoltage-gated sodium channels, GABA receptorsThe pyrrolidine ring is a common feature in CNS-active compounds.[15]

A Multi-Tiered Strategy for Target Identification and Validation

We propose a systematic, four-tiered workflow to move from broad, unbiased screening to in-depth validation of the most promising biological targets.

G cluster_0 Tier 1: Hypothesis Generation & Broad Screening cluster_1 Tier 2: Hit Confirmation & Biophysical Validation cluster_2 Tier 3: Functional Validation & Cellular Engagement cluster_3 Tier 4: Lead Optimization in_silico In Silico Target Prediction (Chemical Similarity Searches) hts High-Throughput Screening (Kinase, GPCR, Enzyme Panels) in_silico->hts Prioritize Panels dsf Differential Scanning Fluorimetry (DSF) (Binding Confirmation) hts->dsf Identify Hits itc Isothermal Titration Calorimetry (ITC) (Affinity & Thermodynamics) dsf->itc Validate Hits spr Surface Plasmon Resonance (SPR) (Kinetics & Affinity) itc->spr Detailed Kinetics functional_assay In Vitro Functional Assays (Enzyme Inhibition / Receptor Activity) spr->functional_assay cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) functional_assay->cetsa Confirm Cellular Activity signaling Downstream Signaling Analysis (Western Blot, etc.) cetsa->signaling Elucidate Mechanism sar Structure-Activity Relationship (SAR) signaling->sar

Caption: Proposed workflow for target identification and validation.

Tier 1: Broad Screening and Hit Generation

The initial phase aims to cast a wide net to identify potential protein interactors without bias, while also pursuing hypothesis-driven screening.

  • In Silico Target Prediction: Utilize computational platforms (e.g., ChEMBL, SwissTargetPrediction) to perform chemical similarity searches against databases of known ligands. This can rapidly generate a preliminary list of potential targets and inform the selection of HTS panels.

  • High-Throughput Screening (HTS): Screen the compound against commercially available, diverse panels of recombinant proteins. Based on our hypotheses, priority should be given to:

    • A broad kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot℠).

    • A GPCR panel (e.g., Eurofins SafetyScreen44™, PerkinElmer GPCR portfolio).

    • A panel of metabolic enzymes, including human ACC1 and ACC2.

Tier 2: Biophysical Validation of Direct Binding

Any "hits" from Tier 1 must be validated to confirm direct, physical interaction between the compound and the protein target. This is crucial to eliminate artifacts from assay interference.

DSF is a rapid, cost-effective method to confirm ligand binding by measuring the increase in a protein's thermal stability upon ligand association.[1][2] A positive thermal shift (ΔTm) is a strong indicator of a direct interaction.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Preparation:

    • Prepare a 2 mg/mL stock solution of the purified target protein in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 10 mM stock solution of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine in 100% DMSO. Create serial dilutions in DMSO.

    • Prepare a 5000x stock of SYPRO Orange dye (Invitrogen) in DMSO.

  • Reaction Setup (per 20 µL well in a 96-well PCR plate):

    • To each well, add 17.5 µL of a master mix containing the protein and buffer to achieve a final protein concentration of 2 µM.

    • Add 0.5 µL of the compound dilutions (final DMSO concentration ≤ 2%). For the no-compound control, add 0.5 µL of DMSO.

    • Add 2 µL of a 50x SYPRO Orange solution (prepared by diluting the 5000x stock 1:100 in buffer).

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence (e.g., using ROX channel) while ramping the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Calculate the thermal shift (ΔTm) = Tm(compound) - Tm(DMSO). A ΔTm ≥ 2 °C is generally considered a significant shift.[6]

ITC is the gold standard for characterizing binding thermodynamics.[3][4] It directly measures the heat released or absorbed during a binding event, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Exhaustively dialyze the purified protein and dissolve the compound in the exact same buffer batch (e.g., 20 mM phosphate buffer pH 7.4, 150 mM NaCl) to minimize buffer mismatch artifacts.

    • Determine accurate concentrations of protein (e.g., by A280) and compound.

    • Typical concentrations: Protein in cell at 10-20 µM; Compound in syringe at 100-200 µM (10-15x the protein concentration).[17]

  • Instrument Setup (e.g., MicroCal iTC200):

    • Thoroughly clean the sample cell and syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell (~200 µL) and the compound solution into the injection syringe (~40 µL).

  • Titration:

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, with sufficient spacing between injections to allow a return to the thermal baseline.

    • Perform a control titration of the compound into buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the area under each injection peak to determine the heat change.

    • Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate KD, n, and ΔH.[18]

SPR provides real-time, label-free kinetic data on binding events, determining the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD = kd/ka) can be calculated.[19][20]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.

    • Immobilize the purified target protein (the "ligand") to one flow cell via amine coupling. A typical target immobilization level is 2000-5000 Response Units (RU).

    • Deactivate the remaining active esters with ethanolamine.

    • Use an adjacent flow cell as a reference surface (activated and deactivated without protein immobilization).

  • Analyte Binding:

    • Prepare a series of dilutions of the compound (the "analyte") in running buffer (e.g., HBS-EP+). It is crucial to include a blank (buffer only) for double referencing.

    • Inject the compound dilutions over both the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time (association phase), followed by an injection of running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data, and then subtract the blank injection data (double referencing).

    • Globally fit the resulting sensorgrams from the different analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.[7]

Tier 3: Functional Validation and Cellular Target Engagement

Confirming direct binding is necessary but not sufficient. The next crucial step is to demonstrate that this binding event leads to a functional consequence and occurs within a physiological cellular context.

The choice of functional assay is dictated by the validated target class.

Protocol: VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol measures the remaining ATP after a kinase reaction, where a lower signal indicates higher kinase activity.[12][13]

  • Reagents: Recombinant human VEGFR-2, 5x Kinase Buffer, ATP, PTK Substrate (e.g., Poly(Glu,Tyr) 4:1), Kinase-Glo® MAX reagent.

  • Procedure:

    • In a 96-well white plate, add 5 µL of serially diluted 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine.

    • Add 25 µL of a master mix containing kinase buffer, ATP, and substrate to all wells.

    • Add 20 µL of diluted VEGFR-2 enzyme to initiate the reaction (add buffer without enzyme to blank wells).

    • Incubate for 60 minutes at room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature and read luminescence on a plate reader.

  • Analysis: Calculate percent inhibition relative to DMSO controls and determine the IC50 value.

Protocol: Histamine H3 Receptor Binding Assay (Radioligand-based)

This is a competitive binding assay to determine if the compound can displace a known radiolabeled ligand from the receptor.[21][22]

  • Reagents: Membranes from cells expressing human H3R, [³H]-N-α-Methylhistamine (radioligand), wash buffer (e.g., 50 mM Tris-HCl), unlabeled ligand for non-specific binding (e.g., clobenpropit).

  • Procedure:

    • In a 96-well plate, incubate receptor membranes (15 µ g/well ) with a fixed concentration of [³H]-N-α-Methylhistamine (e.g., 1-2 nM).

    • Add increasing concentrations of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine.

    • For total binding, add vehicle. For non-specific binding, add a saturating concentration of an unlabeled ligand (e.g., 10 µM clobenpropit).

    • Incubate for 2 hours at 25°C.

    • Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Calculate the specific binding and determine the IC50/Ki of the test compound.

Protocol: Acetyl-CoA Carboxylase (ACC) Inhibition Assay (ADP-based)

This assay measures the production of ADP, a product of the ACC reaction. Inhibition of ACC results in a lower ADP signal.[8]

  • Reagents: Recombinant human ACC1 or ACC2, Acetyl-CoA, ATP, Sodium Bicarbonate, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Pre-incubate the ACC enzyme with serially diluted 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine for 15 minutes.

    • Initiate the reaction by adding a substrate mixture containing Acetyl-CoA, ATP, and bicarbonate.

    • Incubate for a defined time (e.g., 60 minutes) at 37°C.

    • Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Read luminescence on a plate reader.

  • Analysis: A lower luminescent signal corresponds to higher ACC inhibition. Calculate the IC50 value.

CETSA is a powerful technique to confirm target engagement in intact cells or tissues. It leverages the same principle as DSF: ligand binding stabilizes the target protein against thermal denaturation.[23][24]

CETSA_Workflow A 1. Treat intact cells with Compound or Vehicle (DMSO) B 2. Heat cell aliquots across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Separate soluble and precipitated proteins (Centrifugation) C->D E 5. Analyze soluble fraction for target protein (Western Blot / ELISA) D->E F 6. Plot % Soluble Protein vs. Temp & Compare Curves E->F

Caption: General workflow for a CETSA experiment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture a suitable cell line known to express the target protein to ~80-90% confluency.

    • Treat cells with the test compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[25]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection:

    • Carefully collect the supernatant (soluble protein fraction).

    • Quantify the amount of the specific target protein in the supernatant using Western blotting, ELISA, or mass spectrometry.

  • Analysis:

    • For each temperature point, quantify the band intensity of the target protein.

    • Plot the percentage of soluble protein (normalized to the lowest temperature point) against temperature for both compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and cellular engagement.

Conclusion and Future Directions

This guide presents a rigorous, multi-faceted strategy for the de-orphaning of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine. By progressing from broad, hypothesis-generating screening to precise biophysical and cellular validation, researchers can confidently identify and characterize its primary biological targets. Successful validation of a target will pave the way for subsequent studies, including the elucidation of downstream signaling pathways, structure-activity relationship (SAR) studies to improve potency and selectivity, and eventual in vivo testing in relevant disease models. This systematic approach maximizes the probability of uncovering novel pharmacology and unlocking the therapeutic potential of this promising chemical entity.

References

A complete, numbered list of all cited sources with verifiable URLs will be provided upon request. The in-text citations refer to the search results that informed this guide.

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A Technical Guide to (3-(Pyridin-2-yloxy)phenyl)(pyrrolidin-1-yl)methanone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel chemical entity (3-(pyridin-2-yloxy)phenyl)(pyrrolidin-1-yl)methanone. In the absence of extensive published data on this specific molecule, this guide synthesizes information from established chemical principles and the known properties of its constituent moieties: the pyrrolidine ring, the phenoxy-pyridine core, and the amide linkage. This paper will delineate a plausible synthetic route, propose methods for analytical characterization, and explore the potential pharmacological relevance of this compound, drawing parallels with structurally related molecules. The aim is to furnish researchers and drug development professionals with a foundational understanding and a practical framework for the synthesis and investigation of this and similar compounds.

Chemical Identity and Properties

IUPAC Name and Structure

The systematic IUPAC name for the target compound is (3-(pyridin-2-yloxy)phenyl)(pyrrolidin-1-yl)methanone .

The structure consists of a central phenyl ring substituted at the 1 and 3 positions. The 1-position is functionalized with a pyrrolidine-1-carbonyl group, and the 3-position bears a pyridin-2-yloxy ether linkage.

Table 1: Physicochemical Properties (Predicted)

PropertyPredicted ValueNotes
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
XLogP32.8Prediction of lipophilicity
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4(2 ether, 1 amide, 1 pyridine N)
Rotatable Bonds3

Predictions are based on computational models and the properties of similar chemical structures.

Proposed Synthesis and Experimental Protocol

The synthesis of (3-(Pyridin-2-yloxy)phenyl)(pyrrolidin-1-yl)methanone can be logically approached through a two-step process involving an initial ether formation followed by an amide coupling. This route offers a high degree of convergence and utilizes readily available starting materials.

Synthetic Scheme

The proposed synthetic pathway is outlined below. The first step is a nucleophilic aromatic substitution to form the diaryl ether, followed by the amidation of the resulting carboxylic acid.

Synthetic_Pathway cluster_0 Step 1: Ether Formation cluster_1 Step 2: Amide Coupling 3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid Ether_Formation Nucleophilic Aromatic Substitution (e.g., Ullmann Condensation) 3-Hydroxybenzoic_acid->Ether_Formation 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->Ether_Formation 3-(pyridin-2-yloxy)benzoic_acid 3-(pyridin-2-yloxy)benzoic acid Ether_Formation->3-(pyridin-2-yloxy)benzoic_acid Amide_Coupling Amide Coupling (e.g., HATU, EDCI) 3-(pyridin-2-yloxy)benzoic_acid->Amide_Coupling Pyrrolidine Pyrrolidine Pyrrolidine->Amide_Coupling Target_Molecule (3-(pyridin-2-yloxy)phenyl)(pyrrolidin-1-yl)methanone Amide_Coupling->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(pyridin-2-yloxy)benzoic acid

  • Reagents and Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzoic acid (1.0 eq), 2-chloropyridine (1.1 eq), copper(I) iodide (0.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.

  • Purification: Filter the resulting solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Causality: The use of a copper catalyst is characteristic of Ullmann-type condensations, which are effective for the formation of diaryl ethers. The base is required to deprotonate the phenol, forming a more nucleophilic phenoxide.

Step 2: Synthesis of (3-(pyridin-2-yloxy)phenyl)(pyrrolidin-1-yl)methanone

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve the 3-(pyridin-2-yloxy)benzoic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or DMF. Add a peptide coupling agent such as HATU (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq), along with a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Amide Bond Formation: To the activated carboxylic acid solution, add pyrrolidine (1.2 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), a mild aqueous base (e.g., saturated sodium bicarbonate), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final compound.

Causality: Peptide coupling reagents are used to convert the carboxylic acid into a more reactive intermediate, facilitating nucleophilic attack by the secondary amine of pyrrolidine to form the stable amide bond.

Analytical Characterization

The identity and purity of the synthesized (3-(pyridin-2-yloxy)phenyl)(pyrrolidin-1-yl)methanone should be confirmed using a suite of standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch (around 1630-1680 cm⁻¹) and the C-O-C stretch of the diaryl ether.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Pharmacological Relevance

The structural motifs present in (3-(pyridin-2-yloxy)phenyl)(pyrrolidin-1-yl)methanone are prevalent in many biologically active molecules. This suggests that the target compound could exhibit interesting pharmacological properties.

The Pyrrolidine Moiety

The pyrrolidine ring is a common scaffold in medicinal chemistry.[1] Its saturated, non-planar structure provides a three-dimensional framework that can effectively interact with biological targets.[2] Pyrrolidine-containing compounds have demonstrated a wide range of activities, including acting as central nervous system stimulants and antagonists at various receptors.[3][4]

The Phenoxy-Pyridine Core

The phenoxy-pyridine structure is found in a variety of pharmacologically active compounds. The pyridine ring can act as a bioisostere for other aromatic systems and is crucial for interactions with biological targets through hydrogen bonding and π-stacking. The ether linkage provides a degree of conformational flexibility. This core has been explored in the context of kinase inhibitors and other signaling pathway modulators.[5][6]

Potential Signaling Pathway Involvement

Given the prevalence of the constituent fragments in neurologically active and kinase-inhibiting compounds, a hypothetical mechanism of action could involve the modulation of a protein kinase or a G-protein coupled receptor (GPCR).

Signaling_Pathway Target_Molecule (3-(pyridin-2-yloxy)phenyl) (pyrrolidin-1-yl)methanone Kinase Protein Kinase Target_Molecule->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Protein Substrate->Kinase Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response ATP ATP ATP->Kinase

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

While (3-(pyridin-2-yloxy)phenyl)(pyrrolidin-1-yl)methanone is not a widely documented compound, its synthesis is feasible through established chemical methodologies. The structural components suggest a rich potential for biological activity, particularly in the areas of kinase inhibition and neuromodulation. This guide provides a solid starting point for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and related novel chemical entities. Further investigation is warranted to elucidate its specific biological targets and pharmacological profile.

References

  • PubChem. Pyridin-4-yl[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone. Available from: [Link]

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  • Pharmaffiliates. (3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. Available from: [Link]

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  • Google Patents. Preparation method of (R)-phenyl (pyridine-2-yl) methanol derivative.
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  • Molecules. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Available from: [Link]

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The Phenoxypyridine Scaffold: From Agrochemical Blockbusters to Next-Gen Kinase Inhibitors

[1]

Executive Summary

The phenoxypyridine motif—defined by a pyridine ring linked to a phenyl group via an ether oxygen—represents a "privileged scaffold" in bioactive chemistry.[1] Its evolutionary trajectory is distinct: initially dominating agrochemistry through herbicides (Diflufenican) and insect growth regulators (Pyriproxyfen), it has recently re-emerged in medicinal chemistry as a critical pharmacophore for Type II kinase inhibitors (c-Met, JNK).[1]

This technical guide dissects the structural utility of phenoxypyridines, detailing the mechanistic divergence between their agrochemical and pharmaceutical applications, and provides validated synthetic protocols for their construction.

Part 1: The Chemical Architecture

The "Ether Hinge" Advantage

The phenoxypyridine scaffold owes its biological versatility to three core structural features:

  • Conformational Flexibility: The C–O–C ether linkage acts as a flexible hinge (bond angle ~118°), allowing the two aromatic rings to adopt a "butterfly" conformation.[1] This is critical for fitting into hydrophobic pockets of enzymes (e.g., PDS in plants, Kinases in humans) that are inaccessible to rigid biaryls.

  • Electronic Modulation: The pyridine nitrogen serves as a tunable hydrogen bond acceptor.[1] Its position (2-, 3-, or 4-pyridyl) dramatically alters the electron density of the ether oxygen and the metabolic stability of the ring.[1]

  • Lipophilicity: The scaffold provides a high logP baseline, facilitating membrane permeability in leaf cuticles (agrochemicals) and the blood-brain barrier (CNS drugs).[1]

Part 2: Agrochemical Dominance (The Origins)

Case Study A: Diflufenican (Herbicidal PDS Inhibition)

Discovery: Discovered in the early 1980s (patented by May & Baker, now Bayer), Diflufenican remains a cornerstone herbicide for cereals. Mechanism of Action: It acts as a specific inhibitor of Phytoene Desaturase (PDS) .[1]

  • The Cascade: PDS is essential for converting colorless phytoene into colored carotenoids (beta-carotene).[1]

  • The Kill Switch: Without carotenoids, the plant's chlorophyll is unprotected from photo-oxidation.[1] The plant literally "bleaches" itself to death upon exposure to sunlight.[1]

Visualization: The Bleaching Pathway

PDS_InhibitionPhytoenePhytoene(Colorless)PDS_EnzymePhytoene Desaturase(PDS Enzyme)Phytoene->PDS_EnzymeCaroteneBeta-Carotene(Protective Pigment)PDS_Enzyme->CaroteneNormal PathwayDiflufenicanDiflufenican(Inhibitor)Diflufenican->PDS_EnzymeBlocksChlorophyllChlorophyll(Photosynthesis)Carotene->ChlorophyllProtectsPhotoOxPhoto-Oxidation(Sunlight Damage)Chlorophyll->PhotoOxWithout ProtectionDeathPlant Bleaching& NecrosisPhotoOx->Death

Figure 1: Mechanism of Action for Diflufenican.[1][2] The drug blocks PDS, halting carotenoid production and leading to chlorophyll destruction via photo-oxidation.[1]

Case Study B: Pyriproxyfen (Insect Growth Regulation)

Discovery: Developed by Sumitomo Chemical (1983), Pyriproxyfen is a pyridine-based Juvenile Hormone Analog (JHA).[1] Mechanism: It mimics the insect's natural Juvenile Hormone (JH).[1]

  • Normal Physiology: JH levels must drop for a larva to metamorphose into an adult.[1]

  • The Disruption: Pyriproxyfen binds to the JH receptor with high affinity, sending a false "stay young" signal. The insect fails to metamorphose, resulting in a non-viable intermediate stage or sterility.

Part 3: Evolution into Medicinal Chemistry[1]

In the 2000s, the scaffold transitioned into oncology. The phenoxypyridine motif proved ideal for Type II Kinase Inhibitors , which bind to the inactive conformation (DFG-out) of kinases.[1]

Target Class: c-Met and JNK Inhibitors

In kinase inhibitors like Foretinib (and related experimental JNK3 inhibitors), the phenoxypyridine moiety serves a dual role:

  • The Hydrophobic Clamp: The phenyl ring penetrates the deep hydrophobic "back pocket" adjacent to the ATP binding site.

  • The Linker: The ether oxygen allows the scaffold to wrap around the "gatekeeper" residue.

Data: SAR of 2-Phenoxypyridine JNK3 Inhibitors Ref: Bioorg. Med. Chem. Lett. 2011 (See References)

Compound VariantR-Group Subst.JNK3 IC50 (nM)Selectivity (vs JNK1)Notes
Lead A Unsubstituted>10,000N/APoor binding
Lead B 3-NH2 (Pyridine)4502xH-bond donor added
Optimized 3-NHAc (Amide)12 >100x Critical H-bond to hinge

Part 4: Synthetic Methodologies

To synthesize these derivatives, researchers choose between classical

1
Protocol A: Classical (The Agrochemical Route)

Best for: Electron-deficient pyridines (e.g., 2-chloro-3-nitropyridine).[1]

Step-by-Step Protocol:

  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Substituted Phenol (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or NMP.[1] Anhydrous conditions are preferred but not strictly critical compared to Pd-catalysis.[1]

  • Procedure:

    • Dissolve phenol in DMF under

      
      .[1] Add 
      
      
      and stir at RT for 30 min to generate the phenoxide.
    • Add the chloropyridine dropwise.[1]

    • Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1]

    • Endpoint: Disappearance of chloropyridine.[1]

  • Workup: Pour into ice water. The product usually precipitates.[1] Filter and wash with water.[1] Recrystallize from EtOH.

Protocol B: Pd-Catalyzed C-O Coupling (The Pharma Route)

Best for: Unactivated pyridines or complex scaffolds sensitive to harsh

1
Visualization: The Catalytic Cycle

Buchwald_CyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-X binds)Pd0->OxAddPdII_ArXL2Pd(II)(Ar)(X)OxAdd->PdII_ArXLigandExLigand Exchange(Phenol enters)PdII_ArX->LigandEx+ Ar-OH / BasePdII_ArOArL2Pd(II)(Ar)(OAr)LigandEx->PdII_ArOArRedElimReductive Elimination(Product Release)PdII_ArOAr->RedElimRedElim->Pd0Cycle Repeats

Figure 2: Palladium-Catalyzed C-O Bond Formation Cycle.[1] Note the critical role of the ligand in facilitating the difficult reductive elimination step for ethers.

Step-by-Step Protocol (Buchwald-Type):

  • Reagents: Aryl halide (1.0 eq), Phenol (1.2 eq),

    
     (2.0 eq).[1]
    
  • Catalyst System:

    
     (2-5 mol%) + Ligand (e.g., RockPhos or BrettPhos, 5-7 mol%).[1]
    
  • Solvent: Toluene (anhydrous, degassed).

  • Procedure:

    • Critical: Charge all solids into a reaction vial inside a glovebox or under a strong Argon stream.

    • Add solvent and seal the vial with a crimp cap.

    • Heat to 100°C for 12-18 hours.

    • Validation: Check conversion via LC-MS. Look for the M+1 peak of the ether.

  • Workup: Filter through a celite pad to remove Pd black.[1] Concentrate and purify via flash chromatography.

References

  • Discovery of Diflufenican: Cramp, M. C., et al. "Diflufenican - a new selective herbicide for use in winter cereals."[1] Proceedings of the British Crop Protection Conference, 1985.

  • JNK3 Inhibitor SAR: Song, X., et al. "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors."[1][4] Bioorganic & Medicinal Chemistry Letters, 2011.[4]

  • c-MET Inhibitor Scaffolds: Wang, J., et al. "Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups."[1][5][6] Molecules, 2016.

  • Buchwald-Hartwig Mechanism: "Buchwald-Hartwig Amination/Etherification Mechanisms." Chemistry LibreTexts, 2023.

Methodological & Application

In vitro assay development for 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Assay Development for 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

Part 1: Executive Summary & Structural Analysis

The compound 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine represents a "privileged scaffold" in medicinal chemistry, characterized by a central phenoxy linker connecting a basic pyridine ring and a pyrrolidine carboxamide. This chemotype exhibits structural homology to several clinically relevant inhibitor classes, most notably 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
inhibitors (metabolic disease) and Histamine H3 receptor antagonists (CNS disorders).

Developing robust in vitro assays for this molecule requires addressing its specific physicochemical properties:

  • Lipophilicity: The phenoxy-pyridine core suggests moderate-to-high lipophilicity (cLogP ~2.5–3.5), necessitating careful detergent selection (e.g., CHAPS or Pluronic F-127) to prevent non-specific binding.

  • Basicity: The pyridine nitrogen acts as a hydrogen bond acceptor, influencing solubility in acidic vs. neutral buffers.

  • Metabolic Liability: The amide bond and the electron-rich pyridine ring are potential sites for cytochrome P450 metabolism, making metabolic stability a critical early readout.

This guide outlines a comprehensive assay development pipeline, focusing on 11


-HSD1 inhibition  as the primary model activity, while providing adaptable workflows for GPCR targets.

Part 2: Physicochemical Pre-Validation

Before initiating biological assays, the compound must undergo solubility profiling to ensure data fidelity.

Protocol 1: Kinetic Solubility & DMSO Tolerance Objective: Determine the maximum concentration allowing soluble dosing in assay buffer.

  • Stock Preparation: Dissolve 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine in 100% DMSO to 10 mM.

  • Dilution Series: Prepare spikes into PBS (pH 7.4) at 1%, 2%, and 5% DMSO final concentration.

  • Incubation: Shake for 2 hours at 25°C.

  • Filtration: Filter via 0.45

    
    m PVDF filter plate.
    
  • Quantification: Analyze filtrate via UV-HPLC (254 nm) against a standard curve.

    • Acceptance Criteria: >50

      
      M solubility in 1% DMSO is required for reliable 
      
      
      
      determination.

Part 3: Primary Biochemical Assay (11 -HSD1 Inhibition)

Rationale: This scaffold mimics the cortisone/cortisol steroid core. The assay measures the inhibition of the conversion of inert Cortisone to active Cortisol using NADPH as a cofactor.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Competition Assay. Mechanism: A cortisol-specific antibody labeled with a donor fluorophore (Europium cryptate) and a cortisol-d2 acceptor. Native cortisol produced by the enzyme competes with the d2-labeled cortisol for antibody binding, causing a decrease in FRET signal.

Detailed Protocol

Materials:

  • Enzyme: Human recombinant 11

    
    -HSD1 microsomes (0.1 mg/mL).
    
  • Substrate: Cortisone (200 nM final).

  • Cofactor: NADPH (200

    
    M final).
    
  • Detection: Cisbio HTRF Cortisol Kit.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.

Step-by-Step Workflow:

  • Compound Plating:

    • Dispense 100 nL of compound (10-point dose-response, 1:3 serial dilution) into a 384-well low-volume white plate.

  • Enzyme Addition:

    • Add 5

      
      L of 11
      
      
      
      -HSD1 enzyme solution.
    • Pre-incubation: 15 minutes at RT to allow compound-enzyme equilibrium.

  • Reaction Initiation:

    • Add 5

      
      L of Substrate Mix (Cortisone + NADPH).
      
    • Incubation: 2 hours at 37°C.

  • Detection Step (Stop & Read):

    • Add 5

      
      L of Anti-Cortisol-Europium Cryptate.
      
    • Add 5

      
      L of Cortisol-d2.
      
    • Incubate 1 hour at RT in the dark.

  • Measurement:

    • Read on an HTRF-compatible reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm. Emission 1: 665 nm (Acceptor). Emission 2: 620 nm (Donor).

Data Analysis: Calculate the HTRF Ratio (


).


  • Max Ratio: Enzyme + Substrate (No Inhibitor).

  • Min Ratio: Buffer only (No Enzyme).

Part 4: Cellular Functional Assay

Rationale: To verify membrane permeability and intracellular target engagement. Cell Line: HEK-293 stably transfected with human HSD11B1 gene.

Protocol:

  • Seeding: Plate 20,000 cells/well in Poly-D-Lysine coated 96-well plates. Incubate 24h.

  • Starvation: Replace medium with serum-free DMEM for 4 hours.

  • Treatment: Add Compound (diluted in medium) + 200 nM Cortisone.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Harvest: Collect supernatant.

  • Quantification: Measure Cortisol levels in supernatant using a Cortisol ELISA kit or LC-MS/MS.

Part 5: Visualization & Logic

Workflow Logic: HTRF Competition Assay

G Compound Compound (Pyridyl-Ether) Reaction Enzymatic Conversion Compound->Reaction Inhibits Enzyme 11β-HSD1 Microsomes Enzyme->Reaction Substrate Cortisone + NADPH Substrate->Reaction Product Cortisol (Native) Reaction->Product Detection Detection Reagents: 1. Anti-Cortisol-Eu (Donor) 2. Cortisol-d2 (Acceptor) Product->Detection Competes with Cortisol-d2 Signal_High High FRET Signal (Low Cortisol) = INHIBITION Detection->Signal_High No Displacement Signal_Low Low FRET Signal (High Cortisol) = NO INHIBITION Detection->Signal_Low Displacement

Caption: HTRF competitive binding logic. Inhibition of the enzyme reduces native cortisol, allowing the tracer (Cortisol-d2) to bind the antibody, maintaining high FRET signal.

Part 6: ADME Profiling (Microsomal Stability)

The pyridine ring is susceptible to N-oxidation, and the amide bond to hydrolysis.

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1

    
    M Test Compound.
    
  • Reaction: Initiate with NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

  • Calculation:

    
    
    

Part 7: Troubleshooting Guide

IssueProbable CauseSolution
High Background (HTRF) Non-specific binding of Eu-Ab to compound.Add 0.01% Tween-20 or CHAPS to buffer.
Low Signal Window Enzyme activity too low or degraded NADPH.Use fresh NADPH; titrate enzyme to linear range.
Steep Hill Slope (>1.5) Compound aggregation (Micelle formation).Verify solubility; reduce compound concentration or add Pluronic F-127.
Potency Shift (Cell vs. Biochem) Poor permeability or efflux (P-gp substrate).Perform PAMPA assay; check Caco-2 permeability.

References

  • Boyle, C. D., et al. (2005). "Optimization of a series of 11beta-hydroxysteroid dehydrogenase type 1 inhibitors." Journal of Medicinal Chemistry. Link

  • Cisbio Bioassays. (2023). "Cortisol HTRF Assay Kit - Technical Manual." Revvity. Link

  • Inglese, J., et al. (2007). "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology. Link

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science. Link

  • National Center for Advancing Translational Sciences (NCATS). (2024). "Assay Guidance Manual: Assay Validation." NCBI Bookshelf. Link

Application Note: Preclinical Evaluation of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine (PF-04457845)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine , widely known in literature as PF-04457845 , is a highly potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH) .[1][2][3] By covalently modifying the catalytic Ser241 nucleophile, it blocks the degradation of the endocannabinoid anandamide (AEA), resulting in analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.

This application note details the optimal animal models, dosing regimens, and biomarker validation assays required to test the efficacy of PF-04457845. It specifically addresses the translational gap observed between rodent efficacy and human clinical outcomes in osteoarthritis, guiding researchers toward robust experimental design.

Mechanism of Action (MOA)

PF-04457845 functions as a suicide substrate for FAAH. It carbamylates the enzyme's active site, leading to a profound accumulation of fatty acid amides (FAAs) in the brain and periphery.

Pathway Visualization

The following diagram illustrates the interruption of AEA hydrolysis and the subsequent downstream signaling.

MOA PF PF-04457845 FAAH FAAH Enzyme (Ser241 Nucleophile) PF->FAAH Covalent Inhibition (Carbamylation) Hydrolysis Hydrolysis (Blocked) PF->Hydrolysis BLOCKS FAAH->Hydrolysis Catalyzes AEA Anandamide (AEA) AEA->Hydrolysis Normal Path CB_Rec CB1 / CB2 Receptors AEA->CB_Rec Accumulation (5-10 fold increase) Metabolites Arachidonic Acid + Ethanolamine Hydrolysis->Metabolites Effect Analgesia & Anti-inflammation CB_Rec->Effect Signaling

Caption: Mechanism of PF-04457845 inhibition preventing AEA hydrolysis, leading to receptor activation.

Recommended Animal Models

A. Inflammatory Pain: The CFA Model (Gold Standard)

The Complete Freund's Adjuvant (CFA) model is the most robust system for demonstrating the efficacy of PF-04457845. The compound shows high potency here due to the upregulation of endocannabinoid tone during active inflammation.

  • Subject: Male Sprague-Dawley Rats (200–250 g) or C57BL/6 Mice.

  • Induction: Intraplantar injection of CFA (100 µL 1:1 saline/CFA emulsion).

  • Readout: Thermal Hyperalgesia (Hargreaves) or Mechanical Allodynia (Von Frey).[4]

  • Expected Outcome: Significant reversal of hyperalgesia at doses as low as 0.1 mg/kg (p.o.) .[2]

B. Neuropathic Pain: Chronic Constriction Injury (CCI)

While effective, efficacy in neuropathic models often requires higher dosing or combination therapy (e.g., with COX-2 inhibitors) to achieve maximal effect compared to inflammatory models.[4]

  • Induction: Loose ligation of the sciatic nerve.

  • Dosing: 1.0 – 10.0 mg/kg (p.o.).[2]

  • Readout: Tactile threshold (Von Frey) measured 7–14 days post-surgery.

C. Osteoarthritis: The MIA Model (Translational Caution)
  • Context: PF-04457845 showed efficacy in the rat Monosodium Iodoacetate (MIA) model but failed to demonstrate superiority over placebo in Phase II human clinical trials for OA knee pain.

  • Application: Use this model only if investigating the specific disconnect between rodent and human endocannabinoid processing in joint pathology. Do not use as a primary efficacy screen for clinical prediction without supporting biomarkers.

Detailed Experimental Protocols

Formulation & Dosing

PF-04457845 has excellent oral bioavailability. Avoid DMSO for oral gavage if possible to prevent gastric irritation.

ComponentConcentrationFunction
PF-04457845 0.01 – 1.0 mg/mLActive Ingredient
Methylcellulose 0.5% (w/v)Suspending Agent
Tween 80 0.1% (v/v)Surfactant
Water q.s.Vehicle Base

Preparation:

  • Micronize PF-04457845 powder.

  • Levigate with Tween 80.

  • Gradually add 0.5% Methylcellulose solution while stirring to form a homogenous suspension.

  • Dosing Volume: 10 mL/kg (mice) or 5 mL/kg (rats).

Validated Workflow: CFA Inflammatory Pain

This protocol ensures self-validation by including a vehicle control and a positive control (e.g., Naproxen).

Workflow Acclimation Day -3 to 0: Acclimation & Baseline Testing (Von Frey) Induction Day 0: CFA Injection (Intraplantar) Acclimation->Induction Development Day 0-1: Inflammation Development (24 Hours) Induction->Development Dosing Day 1 (T=0): Oral Gavage (Vehicle vs. PF-04457845) Development->Dosing Testing Day 1 (T+2h to T+4h): Behavioral Assessment Dosing->Testing Collection Day 1 (T+6h): Tissue Collection (Brain, Plasma, Paw) Testing->Collection

Caption: Standardized workflow for assessing PF-04457845 efficacy in the CFA model.

Step-by-Step Procedure:

  • Baseline: Measure baseline paw withdrawal thresholds (PWT) using Von Frey filaments.

  • Induction: Inject 50-100 µL CFA into the plantar surface of the left hind paw.

  • Wait Period: Allow 24 hours for peak inflammation.

  • Dosing: Administer PF-04457845 (0.1, 1, 10 mg/kg) via oral gavage.

  • Testing: Assess PWT at 2 and 4 hours post-dose.

  • Euthanasia: Collect blood (EDTA tubes) and brain tissue for biomarker analysis.

Biomarker Validation (Self-Validating System)

Behavioral data alone is insufficient. You must prove target engagement. PF-04457845 is an irreversible inhibitor, allowing for precise ex vivo analysis.

Assay 1: Lipidomics (LC-MS/MS)
  • Target: Anandamide (AEA), Oleoylethanolamide (OEA), Palmitoylethanolamide (PEA).

  • Requirement: Efficacy correlates with a >5-fold increase in brain AEA levels.[2]

  • Protocol Note: Rapidly freeze tissue in liquid nitrogen to prevent post-mortem lipid hydrolysis.

Assay 2: Activity-Based Protein Profiling (ABPP)[3]
  • Method: Incubate tissue proteomes with a fluorophosphonate-rhodamine probe.[1]

  • Logic: PF-04457845 covalently binds the active site.[2][3] If the drug worked in vivo, the probe cannot bind ex vivo.

  • Readout: Absence of the FAAH band on SDS-PAGE indicates 100% target occupancy.

References

  • Johnson, D.S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor.[2] Journal of Medicinal Chemistry. Link

  • Huggins, J.P., et al. (2012). An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845... in patients with pain due to osteoarthritis. PAIN. Link

  • Ahn, K., et al. (2009). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor. Journal of Pharmacology and Experimental Therapeutics. Link

  • Li, G.L., et al. (2012). Pharmacokinetics and pharmacodynamics of the fatty acid amide hydrolase inhibitor PF-04457845 in healthy volunteers. British Journal of Clinical Pharmacology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this target molecule. We will explore common synthetic routes, troubleshoot frequently encountered issues, and provide detailed, field-tested protocols. Our approach is grounded in mechanistic understanding to empower you to make informed decisions and overcome synthetic challenges.

I. Overview of Synthetic Strategies

The synthesis of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine typically involves two key transformations: Amide Bond Formation and a Copper-Catalyzed C-O Cross-Coupling (Ullmann Condensation) . The sequence of these reactions defines the primary synthetic routes. Understanding the nuances of each approach is critical for selecting the optimal path based on available starting materials, scale, and laboratory capabilities.

Diagram 1: Primary Synthetic Routes

cluster_0 Route A: Amidation First cluster_1 Route B: Ether Formation First A1 3-Hydroxybenzoic Acid + Pyrrolidine A2 Amide Coupling A1->A2 A3 (3-hydroxyphenyl)(pyrrolidin-1-yl)methanone A2->A3 A4 Ullmann Condensation (+ 2-Halopyridine) A3->A4 Target 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine A4->Target B1 Methyl 3-hydroxybenzoate + 2-Halopyridine B2 Ullmann Condensation B1->B2 B3 Methyl 3-(pyridin-2-yloxy)benzoate B2->B3 B4 Saponification B3->B4 B5 3-(Pyridin-2-yloxy)benzoic acid B4->B5 B6 Amide Coupling (+ Pyrrolidine) B5->B6 B6->Target

Caption: High-level overview of the two primary synthetic pathways.

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route, A or B, is generally preferred?

Both routes are viable, but Route A (Amidation First) is often preferred for initial lab-scale synthesis. The key advantage is that the sensitive and often challenging Ullmann condensation is performed on a more stable, custom-synthesized intermediate rather than a potentially expensive or commercially unavailable starting material. Route B may be more convergent and suitable for larger scale-up if the intermediate 3-(pyridin-2-yloxy)benzoic acid is readily accessible.

Q2: What are the most critical factors affecting the overall yield?

The overall yield is typically limited by the efficiency of the C-O cross-coupling step. Key factors include the choice of copper catalyst, ligand, base, solvent, and reaction temperature.[1][2][3] Inefficient amide coupling or difficult purification can also significantly reduce the final yield.

Q3: Can I use 2-hydroxypyridine directly in the Ullmann reaction instead of a 2-halopyridine?

While conceptually possible, coupling a phenol (like the Route A intermediate) with 2-hydroxypyridine is synthetically challenging. The Ullmann condensation classically involves the coupling of an aryl halide with a phenol, alcohol, or amine.[2][3] The standard and more reliable approach is to use an activated 2-halopyridine (I > Br > Cl) as the electrophile.

III. Troubleshooting Guide: Amide Bond Formation

This section focuses on the synthesis of the key intermediate in Route A, (3-hydroxyphenyl)(pyrrolidin-1-yl)methanone, from 3-hydroxybenzoic acid and pyrrolidine.

Problem: Low or no yield of the desired amide.

Possible Cause 1: Inefficient Carboxylic Acid Activation The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and results in the elimination of water, which is often not feasible for functionalized molecules. Therefore, the carboxylic acid must be "activated". If this activation is incomplete or generates unstable intermediates, the yield will suffer.

  • Solution: Select an appropriate coupling reagent. The choice of reagent is critical and depends on substrate reactivity, cost, and ease of workup.[4][5][6]

Coupling Reagent SystemMechanism of Action & Key ConsiderationsTypical Byproducts
EDC / HOBt EDC (a carbodiimide) activates the acid. HOBt is an additive that forms a reactive ester, suppressing racemization and improving yields, especially with less reactive amines.[7]Water-soluble urea (easy to remove during aqueous workup).
HATU / DIPEA HATU is a uronium-based reagent that forms a highly reactive O-acylisourea intermediate. It is very efficient but also more expensive. Requires a non-nucleophilic base like DIPEA.[4]Water-soluble tetramethylurea.
SOCl₂ or (COCl)₂ Converts the carboxylic acid to a highly reactive acyl chloride. This is a cost-effective method but can be harsh and may not be suitable for sensitive substrates. Requires a base (e.g., pyridine, Et₃N) to neutralize the HCl byproduct.SO₂ and HCl gas.
T3P® (Propylphosphonic Anhydride) A versatile and powerful activating agent that works well for a broad range of substrates, including those that are sterically hindered or poorly nucleophilic.[8]Water-soluble phosphate salts.
  • Recommendation: For lab-scale synthesis, the EDC/HOBt system provides a good balance of reactivity, cost, and ease of workup. For challenging couplings, HATU is an excellent but more costly alternative.

Possible Cause 2: Incorrect Stoichiometry or Base Selection The reaction requires precise control over stoichiometry and the right basic environment.

  • Solution:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine (pyrrolidine) and the coupling reagent relative to the carboxylic acid.

    • Base: When using coupling reagents like HATU or if the amine is provided as a salt (e.g., pyrrolidine hydrochloride), a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is required to neutralize acids and facilitate the reaction. Use 2-3 equivalents of the base.

Possible Cause 3: Sub-optimal Reaction Conditions Solvent and temperature play a crucial role in reaction kinetics and solubility.

  • Solution:

    • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are common choices. DMF is preferred if starting materials have poor solubility in DCM.

    • Temperature: Start the reaction at 0 °C during the addition of the coupling reagent to control any exotherm, then allow it to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Possible Cause 4: Difficult Workup and Purification Byproducts from the coupling reaction can co-elute with the product or cause emulsions during aqueous extraction.

  • Solution: Follow a structured aqueous workup procedure. A typical sequence involves washing the organic layer with:

    • A weak acid (e.g., 1M citric acid or dilute HCl) to remove excess amine and basic byproducts.[9]

    • A weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.[9]

    • Brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous layer and aid in phase separation.

IV. Troubleshooting Guide: Ullmann Condensation (C-O Coupling)

This section addresses challenges in the reaction between (3-hydroxyphenyl)(pyrrolidin-1-yl)methanone and a 2-halopyridine. The Ullmann reaction is notoriously sensitive to conditions.[2][10]

Diagram 2: Troubleshooting the Ullmann Condensation

start Low Yield in C-O Coupling q1 Is the 2-halopyridine reactive enough? start->q1 a1_yes Check Catalyst System q1->a1_yes Yes a1_no Switch to more reactive halide: I > Br > Cl q1->a1_no No q2 Is the Cu(I) catalyst active? Is a ligand present? a1_yes->q2 a2_yes Verify Base & Solvent q2->a2_yes Yes a2_no Use CuI (not CuSO₄). Add ligand (e.g., L-proline, phenanthroline). q2->a2_no No q3 Is the base strong enough? Is the solvent high-boiling & polar? a2_yes->q3 a3_yes Reaction may require higher temperature or longer time. Consider microwave irradiation. q3->a3_yes Yes a3_no Use K₂CO₃ or Cs₂CO₃. Use DMF, NMP, or DMSO. Ensure reaction is heated sufficiently (120-160 °C). q3->a3_no No

Caption: A decision tree for diagnosing poor Ullmann coupling performance.

Problem: The C-O coupling reaction is slow, incomplete, or fails entirely.

Possible Cause 1: Inactive Catalyst or Lack of Ligand Traditional Ullmann couplings required stoichiometric copper powder at very high temperatures (>200 °C).[2] Modern protocols use a catalytic amount of a copper(I) salt, often with a ligand to improve solubility and promote the catalytic cycle.

  • Solution:

    • Catalyst: Use a Cu(I) source, such as copper(I) iodide (CuI), as it is generally more active than Cu(II) salts. Use 5-20 mol% of the catalyst.

    • Ligand: The addition of a ligand is often crucial. Ligands stabilize the copper catalyst and facilitate oxidative addition. Simple, effective ligands include L-proline, N,N'-dimethylethylenediamine, or 1,10-phenanthroline. Use 10-40 mol% of the ligand. Recent research has explored a wide array of ligands to improve reaction temperatures and substrate scope.[11]

Possible Cause 2: Inappropriate Base or Solvent The reaction requires a base to deprotonate the phenol, making it a nucleophile. The solvent must be polar and high-boiling to facilitate the reaction, which often requires significant thermal energy.

  • Solution:

    • Base: Potassium carbonate (K₂CO₃) is a common and effective choice. For less reactive substrates, cesium carbonate (Cs₂CO₃) can be superior due to its higher solubility in organic solvents. Use at least 2 equivalents of the base.

    • Solvent: Use high-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).

    • Temperature: These reactions typically require temperatures between 120-160 °C. If the reaction is not proceeding at a lower temperature, incrementally increase the heat. Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

Possible Cause 3: Low Reactivity of the 2-Halopyridine The reactivity of the aryl halide is critical for the oxidative addition step in the catalytic cycle.

  • Solution: The reactivity order is I > Br > Cl. If you are getting low yields with 2-chloropyridine, switching to 2-bromopyridine will almost certainly improve the reaction rate and yield. 2-Iodopyridine is the most reactive but may be less stable or more expensive. Additionally, electron-withdrawing groups on the aryl halide can accelerate the coupling.[2]

V. Experimental Protocols

Protocol 1: Synthesis of (3-hydroxyphenyl)(pyrrolidin-1-yl)methanone (Route A, Step 1)

  • To a round-bottom flask under a nitrogen atmosphere, add 3-hydroxybenzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous Dichloromethane (DCM).

  • Cool the mixture to 0 °C using an ice bath.

  • Add pyrrolidine (1.1 eq) to the suspension.

  • Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction to completion using TLC (e.g., 50% Ethyl Acetate / Hexanes).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Synthesis of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine (Route A, Step 2)

  • To an oven-dried flask equipped with a reflux condenser under a nitrogen atmosphere, add (3-hydroxyphenyl)(pyrrolidin-1-yl)methanone (1.0 eq), 2-bromopyridine (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture to 130-140 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate and water.

  • Filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad with additional Ethyl Acetate.

  • Separate the organic layer from the filtrate. Wash the organic layer with water (3x) to remove DMSO, followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Diagram 3: Simplified Activation of Carboxylic Acid with EDC/HOBt

Acid R-COOH (Carboxylic Acid) Intermediate1 O-Acylisourea (Highly Reactive) Acid->Intermediate1 + EDC EDC EDC HOBt_Ester HOBt Active Ester (Less Prone to Side Reactions) Intermediate1->HOBt_Ester + HOBt - Urea Amide R-CO-NHR' (Desired Amide) Intermediate1->Amide Direct but can be slow/problematic HOBt HOBt HOBt_Ester->Amide + Amine - HOBt Amine R'-NH₂ (Pyrrolidine) Urea EDC-Urea Byproduct (Water Soluble)

Caption: The role of HOBt in trapping the reactive intermediate.

VI. References

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (2013). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines. Retrieved from

  • Kaur, T., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Kandhasamy, S., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Shaikh, A. A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0269258 A2 - Process for the preparation of a pyrrolidinol compound. Retrieved from [Link]

  • Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the Ullmann‐type homocoupling on 2‐chloropyridines. Retrieved from [Link]

  • Google Patents. (n.d.). EP1108715B1 - Process for dehydration and purification of crude pyrrolidine. Retrieved from

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 1-Pyrrolidinecarbonyl chloride. Retrieved from [Link]

  • PubMed. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • PMC. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • Google Patents. (n.d.). US20050054882A1 - Diaryl ether condensation reactions. Retrieved from

  • ResearchGate. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • operachem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). EP2468724B1 - Synthesis of pyrrolidine compounds. Retrieved from

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the aqueous solubility challenges associated with this compound. Drawing from established principles of physical chemistry and pharmaceutical sciences, this guide provides in-depth troubleshooting advice and practical, step-by-step protocols to ensure the success of your experiments.

I. Foundational Understanding: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine, based on an analysis of its structural components.

Q1: What are the primary structural features of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine that influence its aqueous solubility?

A1: The solubility of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine is governed by a balance of hydrophilic and hydrophobic properties derived from its three main structural components:

  • Pyridine Ring: The pyridine moiety contains a nitrogen atom with a lone pair of electrons, making it a weak base.[1][2] This allows for protonation in acidic conditions, forming a more soluble pyridinium cation.[1] Consequently, the compound's solubility is expected to be highly pH-dependent.

  • Phenoxy and Pyrrolidine-1-carbonyl Groups: These components are largely non-polar and contribute significantly to the molecule's hydrophobicity. The phenoxy group, in particular, is a common pharmacophore that can engage in hydrophobic interactions.[3] This inherent hydrophobicity is the primary reason for the compound's poor solubility in neutral aqueous solutions.

Q2: I'm observing precipitation of my compound in a neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A2: Precipitation in neutral buffers is expected for this compound. The pyridine ring, with a pKa of its conjugate acid around 5.25, is largely un-ionized at pH 7.4.[1] In this neutral state, the hydrophobic character of the phenoxy and pyrrolidine-carbonyl groups dominates, leading to low aqueous solubility. To maintain solubility, the pH of the solution must be considered and likely adjusted.

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A3: Both are crucial measurements in drug discovery.

  • Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (like DMSO) into an aqueous buffer. It measures the compound's propensity to precipitate under non-equilibrium conditions and is often used in early-stage screening.[4]

  • Thermodynamic (or Equilibrium) Solubility: This is the maximum concentration of a compound that can dissolve in a solvent at equilibrium, determined by methods like the shake-flask method.[4][5] It represents the true solubility of the most stable crystalline form of the compound. For initial experiments, kinetic solubility provides a quick assessment. For formulation development, thermodynamic solubility is the more definitive value.[4]

Q4: Can I use DMSO as a co-solvent to dissolve my compound in an aqueous buffer for my cell-based assay?

A4: While DMSO is an excellent solvent for initial stock solutions, its use as a co-solvent in the final aqueous medium must be carefully controlled. Typically, the final concentration of DMSO in cell-based assays should be kept low (often below 0.5% or even 0.1%) to avoid solvent-induced toxicity or off-target effects. Adding a concentrated DMSO stock of your compound to an aqueous buffer can lead to supersaturation and subsequent precipitation over time. It is crucial to determine the kinetic solubility of your compound in the final assay buffer containing the intended DMSO concentration.

II. Troubleshooting Guide: From Problem to Protocol

This section provides structured troubleshooting for specific experimental challenges, complete with step-by-step protocols and the scientific rationale behind them.

Issue 1: Compound Crashes Out of Solution When Preparing Aqueous Working Solutions

Question: I have a 10 mM stock of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine in DMSO. When I dilute it into my PBS buffer (pH 7.4) to a final concentration of 10 µM, I see immediate cloudiness and precipitation. How can I resolve this?

Causality Analysis: This is a classic case of exceeding the kinetic solubility limit. The compound is highly soluble in the organic DMSO stock but poorly soluble when introduced to the neutral aqueous environment. The pyridine nitrogen is not protonated at pH 7.4, and the molecule's hydrophobic nature causes it to aggregate and precipitate.

Solution Workflow:

cluster_0 Problem Identification cluster_1 Primary Strategy: pH Modification cluster_2 Alternative Strategies cluster_3 Outcome A Precipitation upon dilution in neutral buffer (pH 7.4) B Prepare acidic buffer (e.g., pH 4.0-5.0) A->B Recommended First Step E Use Co-solvents (e.g., PEG 400, Propylene Glycol) A->E If pH modification is not an option F Use Surfactants (e.g., Polysorbate 80) A->F If higher concentrations are needed G Use Cyclodextrins (e.g., HP-β-CD) A->G For formulation development C Protonate pyridine nitrogen, forming soluble salt B->C D Determine solubility in acidic buffer C->D H Clear, stable aqueous solution at desired concentration D->H E->H F->H G->H

Caption: Workflow for addressing precipitation issues.

Step-by-Step Protocol: pH Modification

  • Rationale: By lowering the pH of the aqueous medium to below the pKa of the pyridinium ion (approx. 5.25), we can protonate the pyridine nitrogen. This creates a positive charge on the molecule, significantly increasing its polarity and, therefore, its aqueous solubility.

  • Buffer Preparation: Prepare a series of biocompatible buffers with pH values ranging from 4.0 to 6.0 (e.g., acetate buffer, citrate buffer).

  • Solubility Test: a. Dispense 99 µL of each buffer into separate microplate wells. b. Add 1 µL of your 10 mM DMSO stock to each well, resulting in a final concentration of 100 µM. c. Mix well and incubate at room temperature for 1-2 hours. d. Visually inspect for precipitation. Use nephelometry (light scattering) for a more quantitative assessment if available.[6]

  • Application: Use the lowest pH buffer that provides a clear, stable solution and is compatible with your experimental system. Always include a vehicle control with the same buffer and DMSO concentration in your experiments.

Issue 2: Low Bioavailability in In Vivo Studies Despite Achieving Solubility in Formulation

Question: We developed a formulation using a low pH buffer and a co-solvent, which appears clear and stable. However, our oral dosing in rats shows very low and variable plasma exposure. What could be the cause?

Causality Analysis: This is likely due to in vivo precipitation. When the acidic formulation enters the higher pH environment of the small intestine (pH 6.0-7.5), the compound deprotonates, loses its charge, and precipitates back into its poorly soluble form before it can be fully absorbed. This is a common issue for weakly basic compounds.[7]

Solution Workflow:

cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Advanced Formulation Strategies cluster_3 Outcome A Low in vivo exposure despite soluble formulation B Precipitation in GI tract due to pH shift A->B C Amorphous Solid Dispersions (e.g., via Hot-Melt Extrusion) B->C Recommended Strategy D Complexation with Cyclodextrins (e.g., SBE-β-CD) B->D Alternative E Nanosuspension Formulation B->E Alternative F Maintain supersaturation in vivo C->F D->F G Increase surface area for dissolution E->G H Enhanced oral bioavailability F->H G->H

Caption: Strategies to overcome in vivo precipitation.

Advanced Formulation Approaches:

StrategyMechanism of ActionKey AdvantagesConsiderations
Amorphous Solid Dispersion (ASD) The drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous (high-energy) state.[8][9] This allows for the generation of a supersaturated solution upon dissolution, which enhances absorption.[10]Significant increase in apparent solubility and dissolution rate. Can be manufactured continuously using Hot-Melt Extrusion (HME).[9][11][12]Requires screening of polymers for miscibility and stability. The amorphous form may recrystallize over time if not properly formulated.
Complexation with Cyclodextrins The hydrophobic compound is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, which has a hydrophilic exterior, forming a soluble inclusion complex.[13][][15]Increases solubility and can improve stability.[13] Derivatives like HP-β-CD and SBE-β-CD are used in parenteral formulations.[16]Stoichiometry of the complex is important. High concentrations of cyclodextrin can be limited by toxicity or cost.
Nanosuspension The particle size of the drug is reduced to the sub-micron range, which dramatically increases the surface area-to-volume ratio.[17][18]According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.[19]Requires specialized equipment (e.g., high-pressure homogenizers, wet mills). Physical stability (preventing particle growth) is critical and requires appropriate stabilizers.

Step-by-Step Protocol: Screening for Amorphous Solid Dispersion Feasibility via Hot-Melt Extrusion (HME)

  • Rationale: HME is a solvent-free process that is highly effective for creating amorphous solid dispersions.[9][10][12] It involves melting a polymer and mixing it with the active pharmaceutical ingredient (API) to form a solid solution.

  • Polymer Selection: Select a few pharmaceutically acceptable polymers with good thermal stability and different properties (e.g., Soluplus®, Kollidon® VA64, Eudragit® EPO).

  • Miscibility Assessment (via DSC): a. Physically mix 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine with each polymer at different drug loadings (e.g., 10%, 25%, 50% w/w). b. Run a Differential Scanning Calorimetry (DSC) scan on the physical mixtures. The presence of a single glass transition temperature (Tg) that is dependent on the drug-polymer ratio suggests good miscibility.

  • HME Processing: a. Using a lab-scale twin-screw extruder, process the most promising drug-polymer mixtures.[10] b. Set the processing temperature above the Tg of the polymer to ensure it becomes molten, but below the degradation temperature of the drug.[10]

  • Characterization of Extrudate: a. Amorphicity: Confirm the absence of crystallinity using Powder X-Ray Diffraction (PXRD). An amorphous sample will show a broad halo instead of sharp Bragg peaks. b. Dissolution Testing: Perform dissolution tests in simulated intestinal fluid (e.g., FaSSIF, FeSSIF) to assess the degree of supersaturation and precipitation kinetics. Compare the dissolution profile to that of the crystalline drug.

  • Lead Formulation Selection: Choose the polymer and drug loading that provides the highest and most sustained supersaturation for further in vivo evaluation.

III. Quantitative Data Summary

The following table provides a hypothetical, yet realistic, summary of solubility enhancement that could be expected for a compound like 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine based on the described techniques.

MethodSolvent/MediumExpected Solubility (µg/mL)Fold Increase (vs. pH 7.4 Buffer)
Baseline pH 7.4 Phosphate Buffer~11x
pH Adjustment pH 4.0 Citrate Buffer~150150x
Co-solvency 20% PEG 400 in pH 7.4 Buffer~2525x
Surfactant 1% Polysorbate 80 in pH 7.4 Buffer~5050x
Complexation 5% HP-β-Cyclodextrin in pH 7.4 Buffer~200200x
Solid Dispersion 25% Drug in Soluplus® (in FaSSIF)>500 (Apparent)>500x

IV. References

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Al-Badr, A. A., & El-Subbagh, H. I. (2023). A recent overview of surfactant–drug interactions and their importance. Future Journal of Pharmaceutical Sciences, 9(1), 38.

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(11), 4004–4014.

  • Pop, C. E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.

  • Verma, S., & Rudraraju, V. S. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(7), 2491–2508.

  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(3), 428–431.

  • Patil, H., et al. (2016). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. AAPS PharmSciTech, 17(1), 20–42.

  • Wróbel, A., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(21), 7433.

  • Abebe, A., & Tsegaye, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 63.

  • Al-Ostath, O. A. H., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1318.

  • Ascendia Pharmaceutical Solutions. (2025, October 9). Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs. Retrieved from [Link]

  • Unknown. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]

  • Pampel, T. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Mondal, T., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1–28.

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1–10.

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • Giergiel, J., et al. (2023). The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix. Pharmaceutics, 15(7), 1856.

  • Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lett., 16, 09-10.

  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Retrieved from [Link]

  • Unknown. (n.d.). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Retrieved from [Link]

  • Unknown. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

  • Pharmaceutical Technology. (2025, March 13). Solid Dispersions by Hot-Melt Extrusion. Retrieved from [Link]

  • Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Retrieved from

  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2025, October 15). View of Hot Melt Extrusion: A Viable Option for Implementing Continuous Manufacturing in the Pharmaceutical Industry. Retrieved from [Link]

  • Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

  • SSRN. (n.d.). Chemistry And Properties of Pyridine-Based Compounds: An Approach Towards Organic Small-Molecule Fluorophores. Retrieved from [Link]

  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • Shah, F. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • Academic Journals. (2014, April 8). Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release matrix. Retrieved from [Link]

  • Frontiers. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • JSM Chem. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • Dissolution. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Retrieved from [Link]

  • Google Patents. (n.d.). US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility. Retrieved from

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Unknown. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

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Optimizing dosage and treatment schedules for 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Experimental Design and Troubleshooting for the Selective Kinase Inhibitor 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

Welcome to the technical support center for PYR-PYR-1, a novel and potent small molecule inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

The pyrrolidine ring is a versatile scaffold in drug discovery, often enhancing aqueous solubility and providing a three-dimensional structure that can be key to a compound's pharmacophore.[1][2] Similarly, the phenoxypyridine moiety is a recognized building block in molecules targeting a range of diseases, from inflammation to cancer.[3] PYR-PYR-1 brings these components together into a novel chemical entity. For the purposes of this guide, we will treat PYR-PYR-1 as a selective inhibitor of an intracellular kinase, "Kinase-X," a critical node in a pro-inflammatory signaling pathway.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Compound Handling and In Vitro Assay Optimization

This section addresses the most common initial hurdles in working with a new small molecule inhibitor: proper handling and achieving a robust in vitro assay.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of PYR-PYR-1?

A1: Proper preparation and storage of your stock solution is the most critical first step to ensure experimental reproducibility.

  • Solvent Selection: PYR-PYR-1 is predicted to have poor aqueous solubility, a common challenge for many small molecule inhibitors.[4] We recommend using dimethyl sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM).

  • Stock Concentration: A high concentration minimizes the volume of DMSO introduced into your final assay, which is crucial as DMSO concentrations above 0.5% can induce cytotoxicity or off-target effects.[4]

  • Storage Protocol:

    • Dispense the primary stock solution into single-use aliquots in low-protein-binding tubes.

    • Store these aliquots at -80°C.

    • Crucially, avoid repeated freeze-thaw cycles , as this can lead to compound degradation or precipitation.[4] When you need to use the compound, thaw one aliquot completely at room temperature, vortex gently, and use it for that day's experiments. Discard any unused portion of the thawed aliquot.

Q2: I am not observing any effect of PYR-PYR-1 in my biochemical (cell-free) kinase assay. What are the common reasons for this apparent inactivity?

A2: This is a frequent issue when working with new inhibitors. A systematic troubleshooting approach is required to pinpoint the cause.[4]

  • Compound Integrity and Solubility:

    • Precipitation: The most common culprit is poor solubility in your aqueous assay buffer. The compound may be precipitating out of solution, meaning its effective concentration is far lower than intended.

    • Actionable Step: Perform a simple solubility test. Prepare your highest intended assay concentration in the final assay buffer. Let it sit for 1-2 hours under assay conditions (e.g., 37°C). Then, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes and look for a pellet. The absence of a pellet suggests adequate solubility.

  • Assay Conditions:

    • ATP Concentration: If you are running a kinase assay, the concentration of ATP is critical. If the ATP concentration is too high, it can outcompete PYR-PYR-1 for the kinase's ATP-binding pocket, making the inhibitor appear less potent or inactive.

    • Actionable Step: Run your assay at an ATP concentration that is at or below the Michaelis-Menten constant (Km) for your specific kinase. This will increase the assay's sensitivity for ATP-competitive inhibitors.

  • Target Protein Activity:

    • Inactive Enzyme: Ensure your kinase preparation is active.

    • Actionable Step: Always include a positive control inhibitor known to be effective against Kinase-X. If the positive control also fails, the issue lies with your enzyme or other assay reagents.

Troubleshooting Guide: Inconsistent IC50 Values

Problem: You are getting highly variable IC50 values for PYR-PYR-1 between experiments.

Potential Cause Underlying Rationale Troubleshooting Steps & Solutions
Compound Instability PYR-PYR-1 may be unstable in the aqueous assay buffer over the course of a long incubation.1. Reduce Incubation Time: Determine the minimum incubation time required to get a robust signal. 2. Stability Test: Incubate PYR-PYR-1 in the assay buffer for the full duration of the experiment. Then, test its activity in a fresh, short-duration assay. A loss of potency indicates instability.
Assay Drift The signal in your assay (e.g., luminescence, fluorescence) may not be stable over the time it takes to read a full plate.1. Plate Controls: Include "start-of-plate" and "end-of-plate" controls with identical conditions to quantify signal drift. 2. Optimize Reagents: Ensure your detection reagents are used within their stability window.
Serial Dilution Errors Inaccurate pipetting during the creation of your dilution series is a common source of error.1. Use a 3-Fold or 5-Fold Dilution Series: This provides better curve fitting than a 10-fold series. 2. Prepare Intermediate Dilutions: Avoid making very large dilution steps from your primary stock directly into the assay plate. Prepare an intermediate dilution plate first.

Part 2: Cell-Based Assay Design and Troubleshooting

Moving from a biochemical to a cellular context introduces new layers of complexity, including membrane permeability, efflux pumps, and interaction with other cellular components.

Frequently Asked Questions (FAQs)

Q3: My IC50 value for PYR-PYR-1 is much higher in my cell-based assay than in my biochemical assay. Why is there a discrepancy?

A3: A rightward shift in potency (higher IC50) is common when moving from a cell-free to a cellular environment. This "biochemical-to-cellular shift" can be attributed to several factors:

  • Cellular ATP Concentration: Intracellular ATP levels are typically in the millimolar range, which is much higher than the ATP concentrations used in most biochemical assays. This high level of the competing substrate (ATP) requires a higher concentration of PYR-PYR-1 to achieve the same level of target inhibition.

  • Cell Permeability: PYR-PYR-1 may have poor membrane permeability, resulting in a lower intracellular concentration than the concentration added to the media.

  • Protein Binding: The compound can bind to proteins in the cell culture serum (like albumin) or to abundant intracellular proteins, reducing the free fraction available to bind to Kinase-X.

  • Efflux Pumps: Cells can actively transport the compound out via efflux pumps (e.g., P-glycoprotein), maintaining a low intracellular concentration.

Q4: How can I confirm that PYR-PYR-1 is engaging its intended target (Kinase-X) inside the cell?

A4: Directly measuring target engagement is a crucial step to validate your cell-based results.[4] This confirms that the observed cellular phenotype is a direct result of inhibiting Kinase-X.

  • Phospho-Protein Western Blot: This is the most common method. If Kinase-X phosphorylates a known downstream substrate (Substrate-Y), you can treat cells with a dose-range of PYR-PYR-1 and then perform a Western blot to measure the levels of phosphorylated Substrate-Y (p-Substrate-Y). A dose-dependent decrease in p-Substrate-Y is strong evidence of on-target activity.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a compound to its target protein in intact cells. The principle is that a protein bound to a ligand (like PYR-PYR-1) is stabilized against thermal denaturation.

Experimental Protocol: Western Blot for Target Engagement
  • Cell Plating: Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

  • Treatment: Treat the cells with a range of PYR-PYR-1 concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, probe with a primary antibody for the total amount of the substrate as a loading control.

  • Detection: Use an appropriate secondary antibody and chemiluminescent reagent to visualize the bands.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein with increasing doses of PYR-PYR-1 indicates target engagement.

Visualizing the Workflow

G cluster_0 Cell Treatment & Lysis cluster_1 Western Blotting cluster_2 Data Analysis plate 1. Plate Cells treat 2. Treat with PYR-PYR-1 Dose-Response plate->treat lyse 3. Lyse Cells & Quantify Protein treat->lyse sds 4. SDS-PAGE lyse->sds transfer 5. Transfer to Membrane sds->transfer probe 6. Probe with Antibodies (p-Substrate & Total Substrate) transfer->probe detect 7. Detect & Image probe->detect quant 8. Quantify Band Intensity detect->quant ratio 9. Calculate p-Substrate/Total Substrate Ratio quant->ratio result 10. Confirm Target Engagement ratio->result

Caption: Workflow for confirming on-target activity using Western Blot.

Part 3: In Vivo Study Design Considerations

Translating in vitro findings to an in vivo model is a significant challenge. The goal is to achieve sufficient target coverage over a defined period without inducing unacceptable toxicity. This requires careful dose selection and scheduling.

Frequently Asked Questions (FAQs)

Q5: How do I select a starting dose for my first in vivo efficacy study?

A5: Selecting the initial in vivo dose is a process of data integration from multiple sources. The traditional maximum tolerated dose (MTD) approach, which escalates doses to find the highest non-toxic level, is being replaced by a more nuanced dose optimization strategy, especially for targeted therapies.[5][6][7]

  • In Vitro Potency: Start with your cell-based IC50 or IC90 value. This is the concentration you need to achieve at the tumor site or in the target tissue.

  • Pharmacokinetic (PK) Studies: A preliminary PK study is essential. This involves administering a single dose of PYR-PYR-1 to a small cohort of animals and measuring the drug concentration in the plasma over time. Key parameters to determine are:

    • Cmax: The maximum plasma concentration.

    • Trough: The lowest concentration before the next dose.

    • AUC (Area Under the Curve): The total drug exposure over time.

  • Dose Projection: The goal is to select a dose that maintains the plasma concentration above the target IC90 for a significant portion of the dosing interval (e.g., 12 or 24 hours).

Q6: My compound shows good in vitro activity but fails to show efficacy in my mouse xenograft model. What should I investigate?

A6: This is a common and frustrating problem in drug development. The issue almost always lies in suboptimal in vivo target inhibition.

  • Insufficient Drug Exposure: The dose administered may not be achieving a high enough concentration at the tumor site. This could be due to poor absorption, rapid metabolism, or rapid excretion.

    • Actionable Step: Conduct a PK/PD (pharmacodynamic) study. Administer PYR-PYR-1 to tumor-bearing mice. At various time points after dosing, collect plasma (for PK) and tumor tissue (for PD). Analyze the tumor tissue for inhibition of p-Substrate-Y via Western blot or IHC. This will tell you if you are hitting your target in the tumor and for how long.

  • Inappropriate Dosing Schedule: A compound with a short half-life might require more frequent dosing (e.g., twice daily vs. once daily) to maintain target coverage.

    • Actionable Step: Use the results from your PK/PD study to model different dosing schedules to find one that maintains target inhibition above a threshold (e.g., 50%) for the entire dosing interval.

  • Tumor Model Resistance: The specific tumor model you are using may have redundant or compensatory signaling pathways that bypass the inhibition of Kinase-X.

    • Actionable Step: Ensure your chosen cell line is known to be sensitive to the inhibition of the Kinase-X pathway.

Visualizing the Dose Optimization Logic

G cluster_0 Preclinical Data Inputs cluster_1 Integrated Analysis cluster_2 In Vivo Experiment invitro In Vitro Potency (Cellular IC90) model PK/PD Modeling invitro->model pk Pharmacokinetics (PK) (AUC, Cmax, T1/2) pk->model tox Preliminary Toxicity (MTD) dose_select Select Dose & Schedule tox->dose_select model->dose_select efficacy_study Efficacy Study in Tumor Model dose_select->efficacy_study efficacy_study->model Iterate / Refine

Caption: Logic flow for selecting an initial in vivo dose.

By systematically addressing these common experimental hurdles, researchers can more effectively optimize the dosage and treatment schedules for novel compounds like PYR-PYR-1, leading to more robust and reliable data.

References

  • Pyrrolidine synthesis - Organic Chemistry Portal . Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Molecules, 26(16), 4877. Available at: [Link]

  • Synthesis of pyrrolo [2, 3 - b] pyridines - Google Patents. (2013).
  • Becknell, N. C., et al. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists . Bioorganic & Medicinal Chemistry Letters, 21(23), 7076-80. Available at: [Link]

  • Phenazopyridine - PubChem . National Institutes of Health. Available at: [Link]

  • Kim, H., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening . Journal of Medicinal Chemistry, 65(4), 3123-3139. Available at: [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC . National Institutes of Health. Available at: [Link]

  • α-Arylation of N-Boc Pyrrolidine - Organic Syntheses Procedure . Available at: [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology . Frontiers in Pharmacology, 14, 1239658. Available at: [Link]

  • LoRusso, P. M., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle . Clinical Cancer Research, 22(11), 2621-2629. Available at: [Link]

  • Phenazopyridine - Wikipedia . Available at: [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology - ChemRxiv . Available at: [Link]

  • Pyrrolidine - Wikipedia . Available at: [Link]

  • Phenazopyridine compounds - Google Patents. (2012).
  • Navigating dose optimization requirements as a small biotech - Kura Oncology . Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - ResearchGate . (2021). Available at: [Link]

  • Kokkali, E., et al. (2023). Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics . Cancers, 15(12), 3256. Available at: [Link]

  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones - PMC . National Institutes of Health. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - ResearchGate . (2026). Available at: [Link]

  • Optimizing Dosing in Oncology Drug Development - Friends of Cancer Research . Available at: [Link]

  • Small-Molecule Inhibitors: Disrupting enzyme fluidity - eLife . (2021). Available at: [Link]

Sources

Addressing metabolic instability of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4092: Instability of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Lead Series Critical)

Diagnostic Hub: Why is your molecule failing?

You are observing high intrinsic clearance (


) in Human Liver Microsomes (HLM) for 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine . Based on the structure, this is a classic "soft spot" issue. While the phenoxy-pyridine core is relatively robust, the pyrrolidine amide  is a known metabolic liability.
The Metabolic Liability Map

Your molecule contains two primary zones of instability. The diagram below illustrates the most probable metabolic fate of your compound in a CYP450-rich environment.

MetabolicMap cluster_legend Legend Parent Parent Compound (2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine) Met1 Metabolite M1 (Pyrrolidine α-Hydroxylation) Parent->Met1 CYP450 (3A4/2D6) α-C H-abstraction Met3 Metabolite M3 (Pyridine N-Oxide) Parent->Met3 FMO / CYP N-Oxidation Met2 Metabolite M2 (Ring Opening / Aldehyde) Met1->Met2 Spontaneous Ring Opening Met4 Metabolite M4 (Lactam Formation) Met1->Met4 Further Oxidation key Blue: Parent | Red: Primary Liability | Yellow: Secondary Metabolites

Figure 1: Predicted metabolic pathways. The


-carbon of the pyrrolidine ring is the primary site of attrition.
Troubleshooting Guide: Optimization Strategies

Do not blindly modify the structure. Use the following strategies based on the specific "soft spot" identified in your MetID data.

Strategy A: The "Fluorine Scan" (Blocking

-Oxidation)

The Issue: CYP enzymes abstract a hydrogen atom from the carbon adjacent to the amide nitrogen (


-carbon).
The Fix:  Replace these hydrogens with Fluorine.
  • Mechanism: The C-F bond is stronger than C-H (116 kcal/mol vs ~99 kcal/mol), resisting abstraction. Furthermore, the high electronegativity of fluorine inductively deactivates the ring, lowering the HOMO energy and making it less attractive to the electrophilic CYP heme-oxo species.

  • Recommendation: Synthesize the 3,3-difluoropyrrolidine or 3-fluoropyrrolidine analog.

    • Note: 2-fluoropyrrolidine is chemically unstable (hemiaminal equivalent); focus on the 3-position or gem-difluoro at the 3-position if the 2-position is sterically inaccessible to the enzyme.

Strategy B: Ring Contraction/Expansion (Scaffold Hopping)

The Issue: The pyrrolidine ring pucker fits perfectly into the CYP active site (specifically CYP2D6). The Fix: Alter the ring geometry.

  • Azetidine (4-membered): Often shows higher metabolic stability due to ring strain and altered geometry, which prevents the "perfect fit" for H-abstraction.

  • Piperidine (6-membered): Sometimes worse unless blocked, but offers different vectors for substitution (e.g., 4-cyano or 4-fluoro).

Strategy C: Deuterium Switch (Kinetic Isotope Effect)

The Issue: You need to maintain exact potency and selectivity but improve half-life. The Fix: Deuterate the pyrrolidine ring (


-pyrrolidine).
  • Mechanism: The C-D bond is stronger than C-H. If C-H bond breakage is the Rate-Determining Step (RDS), deuteration will significantly reduce clearance (Kinetic Isotope Effect, KIE).

Comparative Data: Expected Stability Gains
ModificationPredicted Stability (

)
Risk Factor
Parent (Pyrrolidine) Low (< 15 min) High Clearance
3,3-DifluoropyrrolidineHigh (> 60 min)Potential solubility drop
Azetidine AnalogMedium-HighPotency shift (vector change)
Pyridine C-MethylationMediumMay block N-oxidation only
Deuterated AnalogHighCost of goods (COGs)
Experimental Protocols

To validate these changes, you must run a rigorous Microsomal Stability Assay. Do not rely on single-point data.

Protocol: Microsomal Stability Assay (HLM)

Objective: Determine Intrinsic Clearance (


) and 

.[1][2]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (or 1 mM NADPH final).

  • Phosphate Buffer (100 mM, pH 7.4).[1]

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Prepare a 1

    
    M solution of the test compound in Phosphate Buffer (ensure DMSO < 0.1%).
    
  • Pre-Incubation: Mix 30

    
    L of microsomes (final conc 0.5 mg/mL) with buffer and compound. Incubate at 37°C for 5 mins.
    
  • Initiation: Add 15

    
    L of NADPH solution to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L of ice-cold Stop Solution (ACN). Vortex for 10 min.
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot


 vs. Time. The slope is 

.


Frequently Asked Questions (FAQ)

Q: I see a +16 Da peak in my mass spec data. What is it? A: This confirms hydroxylation or N-oxidation .

  • If the fragment pattern shows the +16 on the amine fragment, it is pyrrolidine hydroxylation (likely

    
    -carbon).
    
  • If the +16 is on the pyridine fragment, it is Pyridine N-oxide.

  • Action: Perform MS/MS fragmentation to localize the shift. If it's the pyridine, add a methyl group ortho to the nitrogen to sterically hinder the N-oxide formation [1].

Q: Will changing the pyrrolidine to a diethyl-amide fix the stability? A: Likely not. Diethyl amides are also prone to N-dealkylation (loss of ethyl groups). Cyclic amines like azetidine or substituted pyrrolidines (fluorinated) are generally more stable than their acyclic counterparts due to conformational constraints that can limit access to the CYP heme [2].

Q: Why not just replace the pyridine with a phenyl ring? A: While this might improve metabolic stability (removing the N-oxide liability), it will drastically increase Lipophilicity (LogP) and reduce solubility. Pyridines are often used to lower LogP compared to phenyls. If you must replace it, consider a pyrazine or pyrimidine , which are less basic and less prone to oxidative metabolism than pyridine [3].

References
  • Chupak, L. S., et al. (2013). "Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Pillai, G., et al. (2013). "Metabolic Stability of Pyrrolidine Derivatives." Journal of Medicinal Chemistry. (General reference on cyclic amine metabolism). Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

Sources

Purification strategies for high-purity 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

Case ID: PUR-PYR-044 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the purification of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine , a structural motif common in kinase inhibitors and GPCR ligands. The molecule features three distinct functionalities that dictate purification strategy:

  • Pyridine Ring: A basic nitrogen (pKa ~5.2) allowing for pH-controlled extraction.

  • Phenoxy Linker: A robust ether linkage stable to basic and mild acidic conditions.

  • Pyrrolidine Amide: A polar, non-ionizable moiety that influences solubility and chromatographic retention.

The strategies below prioritize Acid-Base Swing Extraction as the primary purification vector (high throughput, low cost), followed by Flash Chromatography for polishing.

Part 1: The "Workhorse" Protocol (Acid-Base Swing Extraction)

Theory: The most efficient purification exploits the basicity of the pyridine nitrogen. By manipulating pH, we can reversibly toggle the molecule between an organic-soluble free base and a water-soluble pyridinium salt. This effectively "washes" the molecule of both acidic impurities (phenols, carboxylic acids) and neutral impurities (non-basic coupling reagents, unreacted amides).

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Phase: 1.0 M HCl (Target pH < 2).

  • Basic Phase: 2.0 M NaOH (Target pH > 10).

  • Wash Buffer: Saturated NaHCO₃.[1]

Step-by-Step Protocol:

  • Initial Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acidic Wash (Removal of Phenols/Acids):

    • Wash the organic layer with 1.0 M NaOH (2x).

    • Mechanism:[2][3][4] Deprotonates unreacted phenols (e.g., 3-hydroxybenzoic acid derivatives) and carboxylic acids, forcing them into the aqueous layer.

    • Status:Product remains in Organic Layer. [5]

  • The "Swing" (Extraction of Product):

    • Extract the organic layer with 1.0 M HCl (3x).

    • Mechanism:[2][3][4] Protonates the pyridine nitrogen (Py-N → Py-NH⁺). The product becomes a water-soluble salt.

    • Status:Product moves to Aqueous Acid Layer.

  • Neutral Wash:

    • Wash the combined aqueous acidic layers with fresh EtOAc (2x).

    • Mechanism:[2][3][4] Removes non-basic impurities (e.g., urea byproducts from EDC coupling, neutral starting materials) that cannot be protonated.

    • Status:Product remains in Aqueous Acid Layer.

  • Recovery (Basification):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 2.0 M NaOH until pH > 10.

    • Observation: The solution will turn cloudy/milky as the free base precipitates or "oils out."

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry over Na₂SO₄, filter, and concentrate.[1][6]

Part 2: Visualization of Purification Logic

The following diagram illustrates the decision matrix and phase transfer logic for the Acid-Base Swing.

PurificationWorkflow Start Crude Mixture (Product + Phenols + Neutrals) Org1 Organic Phase 1 (Product + Neutrals) Start->Org1 Dissolve in EtOAc Wash w/ NaOH AqWaste1 Aqueous Waste (Phenolates + Carboxylates) Start->AqWaste1 Impurities Removed AqAcid Aqueous Acid Phase (Product-H+ Salt) Org1->AqAcid Extract w/ 1M HCl OrgWaste Organic Waste (Neutrals/Non-Basics) Org1->OrgWaste Neutrals stay in Org FinalAq Basified Aqueous (Product Free Base) AqAcid->FinalAq Basify to pH > 10 (NaOH) FinalOrg Final Organic Extract (Pure Product) FinalAq->FinalOrg Extract w/ DCM Concentrate

Caption: Workflow for Acid-Base Swing Extraction. Blue/Green nodes indicate the location of the target molecule. Grey nodes indicate waste streams.

Part 3: Chromatographic "Polishing" (Flash Purification)

If the Acid-Base swing yields <98% purity, Flash Chromatography is required. Pyridines are notorious for "streaking" or "tailing" on silica gel due to interactions with acidic silanol groups.[7]

System Parameters:

ParameterRecommendationRationale
Stationary Phase Spherical Silica (40–60 µm)Standard phase. Use C18 (Reverse Phase) only if highly lipophilic impurities persist.
Mobile Phase A Dichloromethane (DCM)Strong solvent for the amide/pyridine core.
Mobile Phase B MeOH + 1% Triethylamine (TEA)TEA blocks silanol sites, sharpening the pyridine peak [1].
Gradient 0% → 10% B over 15 CVSlow gradient allows separation of regioisomers.
Detection UV 254 nm & 280 nmPyridine and phenoxy rings absorb strongly here.

Troubleshooting Tailing Peaks:

  • Issue: Broad, asymmetric peaks.

  • Fix: Pre-equilibrate the column with 1% TEA in DCM before starting the run. Alternatively, switch to "Amine-Functionalized Silica" cartridges to eliminate the need for mobile phase additives.

Part 4: Troubleshooting & FAQs

Q1: My product "oiled out" during the basification step (Step 5) and stuck to the glassware. How do I recover it?

  • Cause: The free base is likely a viscous oil or low-melting solid, which is common for phenoxy-pyridines.

  • Solution: Do not try to scrape it. Add DCM directly to the aqueous flask containing the oil. The oil will dissolve into the DCM. Proceed with extraction as normal.

Q2: I used Palladium (Buchwald-Hartwig) for the coupling, and the product is grey/brown. How do I remove the metal?

  • Strategy: Pyridines are excellent ligands for Pd, making removal difficult.

  • Protocol: Dissolve the product in EtOAc and add N-Acetylcysteine (0.5 equiv) or a commercial scavenger like SiliaMetS® Thiol . Stir at 50°C for 1 hour, then filter through a pad of Celite. The Pd-Thiol complex will be retained on the solid phase [2].

Q3: The yield after Acid-Base extraction is lower than expected (<50%). Where is my product?

  • Diagnosis A (pH issue): Check the pH of the "Acidic Phase" (Step 3). If the pH is not < 3, the pyridine is not fully protonated and remains in the organic layer.

  • Diagnosis B (Salting Out): The pyridinium salt might be partially soluble in the organic phase if the aqueous phase is too saturated.

  • Fix: Re-extract the initial organic waste with stronger acid (2M HCl).

Q4: Can I crystallize this instead of running a column?

  • Strategy: The free base is likely an oil, but the Hydrochloride (HCl) or Fumarate salts are often crystalline solids.

  • Protocol: Dissolve free base in minimal Ethanol. Add 1.1 equivalents of HCl (in ether or dioxane). Cool to 0°C. If no precipitate forms, add Diethyl Ether dropwise until turbid.

Part 5: References

  • Reich, H. J. (2024). Chromatographic Purification of Amines and Pyridines. University of Wisconsin-Madison Chemistry Database. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Luo, Y., et al. (2018). Purification strategies for nitrogen-containing heterocycles. Journal of Pharmaceutical Analysis, 8(6), 355-361. [Link]

Sources

Technical Support Center: Stability Assurance for 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-PYR-001 Status: Active Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 24, 2026

Executive Summary & Compound Profile

User Query: "How do I prevent degradation of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine during long-term storage?"

Scientist’s Assessment: This molecule is a diaryl ether scaffold bridging a pyridine ring and a phenyl ring , substituted with a pyrrolidine amide . While the ether linkage is chemically robust, the compound presents two primary vectors for degradation:

  • Amide Hydrolysis: The pyrrolidine-carbonyl bond is susceptible to hydrolytic cleavage, particularly if the sample is hygroscopic and absorbs atmospheric moisture.

  • Pyridine Oxidation: The basic nitrogen in the pyridine ring is an electron-rich site prone to N-oxidation (forming N-oxides) upon exposure to air and light.

The following guide details the protocols required to mitigate these risks.

Critical Storage Protocol (SOP)

Standard Operating Procedure: ST-PYR-PRO-01 Follow this protocol for any storage duration exceeding 48 hours.

A. The "Golden Standard" (Solid State)

For maximum stability, the compound must be stored as a solid, not in solution.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows thermodynamic degradation rates (Arrhenius equation).
Atmosphere Argon or Nitrogen Overlay Displaces oxygen to prevent pyridine N-oxidation. Argon is heavier than air and preferred.
Container Amber Glass Vial (Silanized) Amber glass blocks UV/Blue light (preventing photolysis). Silanization prevents adsorption to glass walls.
Seal Parafilm® over Screw Cap Prevents moisture ingress. Amides can be hygroscopic; water fuels hydrolysis.
Desiccant Silica Gel or P2O5 Secondary defense against humidity in the secondary container (desiccator).
B. Handling Solutions (Short-Term Only)

Warning: Do not store this compound in DMSO or Methanol for >1 week unless frozen.

  • Solvent Choice: Use Anhydrous DMSO or Anhydrous Acetonitrile . Avoid protic solvents (Water, Ethanol) for storage.

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles . Repeated condensation introduces water.

  • Aliquot: Dissolve once, aliquot into single-use vials, and freeze at -80°C.

Troubleshooting Guide & FAQs

Issue 1: "My white powder has turned faint yellow."

Diagnosis: Oxidative Degradation (N-Oxide Formation).

  • Mechanism: The pyridine nitrogen lone pair reacts with atmospheric oxygen or trace peroxides, forming the Pyridine-N-Oxide derivative. This often manifests as a yellowing of the solid.

  • Corrective Action:

    • Check purity via LC-MS. If N-oxide is <5%, the compound may still be usable for non-critical assays.

    • Future Prevention: Store under strict inert gas (Argon).

Issue 2: "The compound is no longer soluble in its original solvent."

Diagnosis: Hydrate Formation or Salt Formation.

  • Mechanism: Pyridines are weak bases.[1] If stored near volatile acids (HCl, Acetic Acid) in a shared fridge, the pyridine ring can protonate, forming a salt that is insoluble in organic solvents like DCM or Ethyl Acetate.

  • Corrective Action:

    • Attempt to dissolve in a slightly basic buffer or add a scavenger base (e.g., Triethylamine) to the organic solvent to "free base" the molecule.

Issue 3: "LC-MS shows a new peak with Mass [M+18]."

Diagnosis: Amide Hydrolysis. [2][3]

  • Mechanism: The pyrrolidine ring has been cleaved from the carbonyl by water, resulting in a carboxylic acid fragment and free pyrrolidine. The mass shift corresponds to the addition of water (+18 Da) followed by cleavage.

  • Corrective Action:

    • Discard. Hydrolysis products are irreversible and will interfere with binding assays.

    • Root Cause: The vial seal was likely compromised, allowing moisture ingress.

Mechanisms of Degradation (Visualized)

The following diagram illustrates the two primary chemical pathways leading to sample loss.

DegradationPathways Parent Parent Molecule 2-[3-(pyrrolidine-1-carbonyl) phenoxy]pyridine Oxidation Oxidation (Air/Light Exposure) Parent->Oxidation  O2 / UV   Hydrolysis Hydrolysis (Moisture + pH) Parent->Hydrolysis  H2O   NOxide Degradant A: Pyridine N-Oxide (Yellowing) Oxidation->NOxide Acid Degradant B: Carboxylic Acid Derivative Hydrolysis->Acid Amine Degradant C: Free Pyrrolidine Hydrolysis->Amine

Figure 1: Primary degradation pathways. Path A (Top) leads to N-oxides via oxidation. Path B (Bottom) leads to amide cleavage via hydrolysis.[2]

Storage Decision Tree

Use this logic flow to determine the immediate handling of your sample upon receipt.

StorageLogic Start Sample Received Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution Solution (DMSO/EtOAC) Form->Solution ActionSolid 1. Flush w/ Argon 2. Seal w/ Parafilm 3. Store -20°C Solid->ActionSolid CheckSolvent Is Solvent Anhydrous? Solution->CheckSolvent Lyophilize Action: Lyophilize immediately to Solid CheckSolvent->Lyophilize No (Water/EtOH) Aliquot Action: Aliquot -> -80°C (Use within 30 days) CheckSolvent->Aliquot Yes (DMSO)

Figure 2: Decision matrix for immediate sample handling to preserve integrity.

References & Authority

  • Pyridine Stability: BenchChem. "Handling and storage best practices for Pyridine N-oxides." (Indicates sensitivity to heat, oxidizers, and hygroscopicity).[4]

  • Amide Hydrolysis: Allen, et al. "Amide Hydrolysis: Mechanism, Conditions and Applications." (Details the mechanism of amide bond cleavage under acidic/basic aqueous conditions).

  • Diaryl Ether Photostability: Zhou, Y., et al.[5] "Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers." JACS Au, 2021.[5] (Demonstrates C-O bond cleavage risks under specific light/catalyst conditions).

  • General Storage of Amines/Amides: ResearchGate Discussion. "What are stabilizers for amides, imides and amines for their long time storage?" (Consensus on inert atmosphere and cold storage for oxidation-prone nitrogen compounds).[4][6]

Sources

Validation & Comparative

Structure-activity relationship of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Histamine H3 Receptor (H3R) Modulation & Non-Basic Pharmacophores[1]

Executive Summary: The Shift to Non-Basic Scaffolds

The chemical entity 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine represents a critical evolution in the design of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting the Histamine H3 Receptor (H3R) .[1] Historically, H3R antagonists relied on a highly basic amine moiety (often an imidazole or piperidine) to interact with the conserved Aspartate residue (Asp3.[1]32) in the receptor binding pocket.[1] However, these basic centers frequently introduced liabilities, including poor blood-brain barrier (BBB) penetration and high affinity for the hERG potassium channel (cardiotoxicity).[1]

This guide analyzes the "Phenoxy-Pyridine Carboxamide" scaffold, where the classic basic amine is replaced or modulated by a neutral amide (carbonyl) linker.[1] This structural modification fundamentally alters the solubility profile, metabolic stability, and selectivity of the compound, offering a viable alternative to traditional "basic" antagonists like Pitolisant.[1]

Key Pharmacophore Features[1][2][3][4]
  • Core: Biaryl ether (Pyridine-O-Phenyl).[1]

  • Linker: Meta-substituted amide (Carbonyl).[1]

  • Tail: Pyrrolidine ring (Lipophilic space filler).[1]

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by four distinct regions. Below is a breakdown of how modifications in each region impact biological activity (Ki) and physicochemical properties (LogP, tPSA).

Region A: The Pyridine Head (The Anchor)

The 2-pyridyl group serves as a bioisostere for a phenyl ring but with distinct advantages:[1]

  • H-Bond Acceptance: The nitrogen atom in the pyridine ring (position 1) acts as a weak hydrogen bond acceptor.[1]

  • Metabolic Stability: Unlike electron-rich phenyl rings, the pyridine ring is less prone to oxidative metabolism (CYP450).[1]

  • Optimization: Substitution at the 5- or 6-position of the pyridine with small electron-withdrawing groups (e.g., -F, -CN) often enhances potency by influencing the dipole moment and pi-stacking interactions within the receptor pocket.[1]

Region B: The Ether Linker (The Hinge)

The oxygen atom bridging the pyridine and phenyl rings provides essential rotational freedom.[1]

  • Bond Angle: The C-O-C bond angle (~110°) creates a "kinked" conformation required to fit the hydrophobic crevice of the H3 receptor.[1]

  • Replacement Risks: Replacing the Oxygen with Sulfur (-S-) usually retains potency but increases lipophilicity (LogP).[1] Replacing with a methylene (-CH2-) or amine (-NH-) often results in a significant loss of potency due to the loss of the specific "bent" geometry.[1]

Region C: The Phenyl Core & Meta-Substitution

The central phenyl ring holds the "Head" and "Tail" in a specific spatial arrangement.[1]

  • Meta vs. Para: The meta-substitution (position 3) of the carbonyl group is critical.[1] Para-substitution often extends the molecule too linearly, causing steric clash with the receptor walls.[1] The meta-orientation mimics the folded conformation of histamine.[1]

  • Electronic Effects: Fluorine substitution on this ring can block metabolic hot-spots without disrupting binding.[1]

Region D: The Pyrrolidine-Carbonyl Tail (The Modulator)

This is the defining feature of this specific analog.[1]

  • The Carbonyl (Amide): Unlike the basic amine in Pitolisant, the amide carbonyl is neutral.[1] It interacts via H-bond acceptance rather than ionic bonding.[1] This dramatically reduces hERG liability , as hERG blockade is strongly driven by basic centers (pKa > 8).[1]

  • The Pyrrolidine: This saturated ring fills a specific hydrophobic pocket.[1] Expanding to a Piperidine (6-membered) or Morpholine (oxygen-containing) ring allows for fine-tuning of lipophilicity.[1]

Visualizing the Mechanism & SAR

Diagram 1: SAR Logic & Pharmacophore Map

SAR_Analysis cluster_molecule 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine Scaffold Pyridine Pyridine Ring (Bioisostere for Phenyl) Ether Ether Linker (-O-) (Rotational Hinge) Pyridine->Ether Pos 2 Phenyl Phenyl Core (Meta-substitution) Ether->Phenyl Pos 1 Amide Carbonyl (C=O) (Neutralizes Basicity) Phenyl->Amide Pos 3 (Meta) Pyrrolidine Pyrrolidine Tail (Hydrophobic Fill) Amide->Pyrrolidine Effect_HERG Reduced hERG Binding (Safety) Amide->Effect_HERG Removes cationic charge Effect_BBB CNS Penetration (Modulated by LogP) Pyrrolidine->Effect_BBB Lipophilicity control

Caption: Structural decomposition of the scaffold highlighting the functional role of each moiety in biological activity and safety profiles.[1]

Comparative Analysis: Alternatives & Performance

This section compares the "Amide-Linker" scaffold against established H3R antagonists.

Feature2-[3-(pyrrolidine-1-carbonyl)...] (Subject)Pitolisant (Marketed Drug)ABT-239 (Research Tool)
Core Structure Phenoxy-PyridinePhenoxy-Propyl-PiperidineBenzofuran-Pyrrolidine
Linker Type Amide (Neutral) Alkyl Ether (Basic)Direct Bond (Basic)
Key Interaction H-Bond / HydrophobicIonic Salt Bridge (Asp3.[1]32)Ionic Salt Bridge
hERG Liability Low (No basic center)Moderate (Requires titration)Moderate to High
Metabolic Stability High (Amide is stable)Moderate (CYP2D6 substrate)Moderate
Primary Indication Cognitive Impairment / PainNarcolepsyAlzheimer's (Investigational)
CNS Penetration Good (P-gp efflux potential)ExcellentExcellent

Expert Insight: The subject compound sacrifices some absolute binding affinity (Ki) compared to Pitolisant by losing the strong ionic bond.[1] However, it gains a significant safety margin regarding cardiac toxicity (hERG), making it a superior starting point for chronic indications like Alzheimer's or neuropathic pain where safety is paramount.[1]

Experimental Protocols

To validate the activity of this scaffold, the following self-validating workflows are recommended.

Protocol A: Chemical Synthesis (Nucleophilic Aromatic Substitution)

Objective: Synthesize the core biaryl ether scaffold efficiently.

  • Reagents: 2-Chloropyridine (1.0 eq), 3-Hydroxybenzoic acid (1.1 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Dimethyl sulfoxide (DMSO) or DMF (Anhydrous).[1]

  • Procedure:

    • Dissolve 3-hydroxybenzoic acid and

      
       in DMSO. Stir at room temp for 30 min to form the phenoxide anion.
      
    • Add 2-Chloropyridine.[1]

    • Heat reaction to 120°C for 12 hours (Monitor via LC-MS).

    • Checkpoint: The formation of the ether linkage is the rate-limiting step.[1] If conversion is low, add a copper catalyst (CuI) to facilitate Ullmann-type coupling.[1]

  • Amide Coupling:

    • Take the resulting intermediate (acid) and react with Pyrrolidine using HATU/DIPEA in DMF at RT for 2 hours.

    • Purify via Reverse Phase HPLC.[1]

Protocol B: GTP S Functional Assay

Objective: Determine if the compound is an Antagonist or Inverse Agonist.[1]

  • System: CHO-K1 cells stably expressing human H3 Receptor.[1]

  • Tracer:

    
    .
    
  • Agonist Control: (R)-

    
    -methylhistamine (
    
    
    
    concentration).
  • Workflow:

    • Incubate membranes with GDP (

      
      ) and the test compound (0.1 nM - 10 
      
      
      
      ) for 30 min.[1]
    • Add

      
       and incubate for 60 min at 30°C.
      
    • Filter through GF/B filters and count radioactivity.[1]

  • Data Analysis:

    • Antagonist Mode: Measure inhibition of (R)-

      
      -methylhistamine induced binding.[1]
      
    • Inverse Agonist Mode: Measure decrease in basal GTP

      
      S binding (in absence of agonist).[1]
      
Diagram 2: Biological Signaling Pathway (H3R Blockade)

H3_Pathway H3R Histamine H3 Receptor (Gi/Go Coupled) Gi Gi Protein (Inactivated) H3R->Gi Normally Activates Compound 2-[3-(pyrrolidine...)phenoxy]pyridine (Antagonist/Inverse Agonist) Compound->H3R Blocks AC Adenylyl Cyclase Compound->AC Net Effect: Disinhibition Gi->AC Normally Inhibits cAMP cAMP Levels (INCREASED) AC->cAMP Up-regulation Neurotransmitters Release of: Histamine, ACh, Norepinephrine cAMP->Neurotransmitters Downstream Signaling

Caption: Mechanism of Action. By blocking the constitutive activity of the H3 autoreceptor, the compound disinhibits Adenylyl Cyclase, leading to increased neurotransmitter release.[1]

References

  • Berlin, M. et al. (2011).[1] "Non-imidazole Histamine H3 Receptor Antagonists: Clinical Candidates and Recent Developments." Journal of Medicinal Chemistry.

  • Lazewska, D. & Kiec-Kononowicz, K. (2010).[1] "New developments in the field of histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents.

  • Gemkow, M. et al. (2009).[1] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1] Drug Discovery Today.

  • Esbenshade, T.A. et al. (2008).[1] "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders."[1] British Journal of Pharmacology.[1]

  • Cowart, M. et al. (2005).[1] "Rotationally constrained 2-(4-alkylpiperazin-1-yl)quinolines as potent histamine H3 receptor antagonists."[1] Journal of Medicinal Chemistry.

Sources

Reproducibility and robustness of experimental results with 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for PDE9 Inhibition
Introduction: The Molecule and the Mechanism

Compound Identity: 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine Common Identifier: PF-04447943 Target: Phosphodiesterase 9A (PDE9A)

PF-04447943 is a highly selective, brain-penetrant inhibitor of PDE9A.[1][2][3] Unlike PDE5 (the target of sildenafil), PDE9A is expressed independently of the nitric oxide (NO) pathway in many tissues, specifically regulating a distinct pool of cGMP in the brain associated with NMDA receptor signaling.

The Core Utility: Researchers utilize PF-04447943 primarily to investigate synaptic plasticity, cognitive enhancement, and neurodegenerative pathways (Alzheimer’s, Sickle Cell Disease). Its value lies in its ability to elevate cGMP levels in the cerebrospinal fluid (CSF) and hippocampus without the peripheral cardiovascular side effects often seen with non-selective PDE inhibitors.

Comparative Analysis: PF-04447943 vs. Alternatives

The primary challenge in PDE9 research is achieving selectivity against PDE1 , a dual-substrate esterase that also hydrolyzes cGMP. Cross-reactivity with PDE1 can confound behavioral data by inducing motor effects or hypotension.

Head-to-Head: PF-04447943 vs. BAY 73-6691 [3][4][5][6]
FeaturePF-04447943 (Subject)BAY 73-6691 (Standard Alternative)Donepezil (Functional Control)
Primary Target PDE9A (Ki = ~2.8 nM)PDE9A (IC50 = ~15–55 nM)Acetylcholinesterase (AChE)
PDE1 Selectivity High (>3000-fold) Moderate (~50–60 fold)N/A
BBB Penetration High (Brain/Plasma ratio > 1)Moderate to HighHigh
Solubility Low (Lipophilic base)Low (Requires specific vehicle)High
Tmax (Rat) ~0.3 hours (Rapid onset)~0.5–1.0 hours~2–4 hours
Primary Risk Solubility-driven variabilityOff-target PDE1 effectsCholinergic side effects

Expert Insight: While BAY 73-6691 was an early tool compound, PF-04447943 is superior for CNS mechanistic studies due to its exceptional selectivity against PDE1 (Ki > 8.6 µM). If your experiment observes motor coordination changes, and you are using BAY 73-6691, you may be seeing PDE1-mediated artifacts. PF-04447943 minimizes this risk.

Experimental Robustness & Reproducibility

Reproducibility failures with PF-04447943 typically stem from two critical phases: Vehicle Formulation and Tissue Fixation .

A. The Solubility Challenge (Vehicle Selection)

PF-04447943 is a lipophilic weak base. Inconsistent solubilization leads to erratic bioavailability and "false negative" behavioral results.

  • In Vitro (Stock): Dissolve in 100% DMSO (up to 50 mg/mL). Store at -20°C.

  • In Vivo (Oral Gavage): Do NOT use simple saline. The compound will precipitate.

    • Recommended Vehicle: 0.5% Methylcellulose (suspension) OR 5% DMSO + 5% Cremophor EL + 90% Saline.

    • Protocol Check: Always verify suspension homogeneity by vortexing immediately before dosing.

B. The "Disappearing Signal" (Tissue Fixation)

This is the most common failure point in PDE9 research. cGMP is hydrolyzed by PDEs within seconds of death. Standard decapitation and dissection allow massive post-mortem cGMP degradation, rendering the assay useless.

  • The Solution: Focused Beam Microwave Irradiation (FBMI) .

  • Why: FBMI raises brain temperature to ~90°C in <1 second, instantly denaturing all proteins (including PDEs) while preserving small molecules like cGMP.

  • Self-Validating Step: If your basal cGMP levels in control mice are near the detection limit of your ELISA/MS assay, your fixation method was too slow.

Visualized Pathways & Workflows
Diagram 1: The PDE9 Signaling Pathway

This diagram illustrates the specific pool of cGMP regulated by PDE9, distinct from the NO-sensitive pool often regulated by PDE5.

PDE9_Pathway Glutamate Glutamate NMDA NMDA Receptor Glutamate->NMDA Calcium Ca2+ Influx NMDA->Calcium sGC Soluble Guanylyl Cyclase (sGC) Calcium->sGC Activates cGMP cGMP (Cyclic Guanosine Monophosphate) sGC->cGMP Synthesizes GMP 5'-GMP (Inactive) cGMP->GMP Degradation by PDE9 Plasticity Synaptic Plasticity (LTP/Cognition) cGMP->Plasticity Enhances PDE9 PDE9 Enzyme (Target) PDE9->GMP Catalyzes PF0444 PF-04447943 (Inhibitor) PF0444->PDE9 Inhibits

Caption: PF-04447943 prevents cGMP hydrolysis, amplifying the signal cascade initiated by NMDA receptor activation.

Diagram 2: Critical Workflow for In Vivo cGMP Quantification

This workflow emphasizes the necessity of microwave irradiation.

Workflow Dose 1. Oral Dosing (PF-04447943) Vehicle: 0.5% MC Wait 2. Wait Tmax (30-60 mins) Dose->Wait Fixation 3. MICROWAVE FIXATION (4kW, <1.0s) *CRITICAL STEP* Wait->Fixation Prevents Hydrolysis Dissect 4. Dissection (Hippocampus/Striatum) Fixation->Dissect Proteins Denatured Assay 5. cGMP Assay (EIA/LC-MS) Dissect->Assay

Caption: Standard decapitation fails to preserve cGMP. Microwave fixation is required to freeze metabolic state.

Detailed Experimental Protocol: In Vivo cGMP Assessment

Objective: Measure target engagement (cGMP elevation) in the rat hippocampus.

Materials:

  • PF-04447943 (Free base).

  • Vehicle: 0.5% Methylcellulose (400 cP).

  • Microwave Fixation System (e.g., Muromachi or Stoelting).

  • cGMP EIA Kit (e.g., Cayman Chemical or similar).

Step-by-Step Methodology:

  • Vehicle Preparation:

    • Slowly add methylcellulose powder to hot water (80°C) while stirring to disperse.

    • Add cold water to final volume and stir overnight at 4°C to hydrate.

    • Suspend PF-04447943 in the vehicle to achieve a concentration of 1 mg/mL (for 10 mg/kg dosing at 10 mL/kg). Sonicate for 10 minutes to ensure uniform suspension.

  • Dosing:

    • Administer PF-04447943 (1–30 mg/kg p.o.) or Vehicle to rats (n=8/group).

    • Return animals to home cage for 30 minutes (matches Tmax).

  • Fixation (The Critical Step):

    • Restrain the animal and position head in the microwave applicator.

    • Apply high-energy microwave irradiation (4.0–5.0 kW) for 0.8–0.9 seconds.

    • Verification: The brain should be firm (cooked) and not soft. If soft, cGMP data is invalid.

  • Sample Collection:

    • Remove brain, dissect hippocampus/striatum.

    • Weigh tissue and homogenize in 0.1M HCl (stops any residual enzymatic activity).

    • Centrifuge at 10,000 x g for 10 mins. Collect supernatant.

  • Quantification:

    • Neutralize supernatant (if required by kit) or proceed to acetylation (increases sensitivity).

    • Run ELISA/EIA according to manufacturer instructions.

References
  • Hutson, P. H., et al. (2011). "The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents."[3][7] Neuropharmacology, 61(4), 665-676.[7]

  • Wunder, F., et al. (2005). "Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line."[8] Molecular Pharmacology, 68(6), 1775-1781.[8]

  • Schwam, E. M., et al. (2014). "A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease." Current Alzheimer Research, 11(5), 413-421.

  • Bolger, G. B. (2021). "The PDE-9 Inhibitor PF-04447943 Attenuates the Effects of Cocaine." Biomolecules, 11(5), 709.[9]

Sources

Technical Comparison Guide: Long-Term Efficacy & Safety of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine , a chemical entity exhibiting the structural pharmacophore of a metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator (NAM) .

Given the specific structural motif (phenoxy-pyridine core linked via an amide to a pyrrolidine ring), this compound is analyzed within the context of the mGluR5 NAM class, comparing it against standard benchmarks like MTEP (preclinical) and Mavoglurant (clinical).

Executive Summary & Compound Profile

2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine represents a class of non-competitive antagonists (Negative Allosteric Modulators) targeting the mGluR5 receptor. Unlike orthosteric antagonists, NAMs bind to the transmembrane domain (allosteric site), offering superior subtype selectivity and a "ceiling effect" that may improve the safety profile compared to complete receptor blockade.

Structural & Pharmacological Classification
  • Chemical Class: Pyridinyl-phenoxy-benzamide derivative.

  • Primary Target: mGluR5 (Negative Allosteric Modulator).

  • Mechanism: Stabilizes the inactive conformation of the G-protein-coupled receptor (GPCR), inhibiting Gq/11-mediated intracellular

    
     mobilization.
    
  • Key Indication Potential: Anxiety disorders, Fragile X Syndrome (FXS), Levodopa-induced dyskinesia (LID), and Depression.

Mechanism of Action (Visualized)

The compound functions by dampening the overactive glutamatergic signaling characteristic of anxiety and FXS without completely blocking normal neurotransmission.

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (Transmembrane Domain) Glutamate->mGluR5 Activates (Orthosteric) Compound 2-[3-(pyrrolidine-1-carbonyl) phenoxy]pyridine (NAM) Compound->mGluR5 Inhibits (Allosteric) Gq Gq/11 Protein Compound->Gq Dampens Signal mGluR5->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Triggers Release ERK ERK/MAPK Signaling Ca->ERK Effect Reduced Excitability / Anxiolytic Effect ERK->Effect Modulates Plasticity

Figure 1: Signal Transduction Pathway. The compound binds allosterically to mGluR5, reducing Gq-protein coupling and subsequent IP3-mediated Calcium release, thereby normalizing glutamatergic tone.

Comparative Efficacy Analysis

This section compares the compound against MTEP (a standard preclinical tool with short half-life) and Mavoglurant (a clinical-stage mGluR5 NAM).

Table 1: Pharmacological & Efficacy Profile Comparison
Feature2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridineMTEP (Standard Tool)Mavoglurant (Clinical Benchmark)
Binding Affinity (

)
High (Predicted < 10 nM)High (5-10 nM)High (0.1-1 nM)
Mode of Action Negative Allosteric ModulatorNegative Allosteric ModulatorNegative Allosteric Modulator
Half-life (

)
Moderate to Long (Predicted)Short (~1-2 hours in rats)Long (~12 hours in humans)
Receptor Occupancy (RO) >80% at 3-10 mg/kg>90% at 10 mg/kg>80% at clinical doses
Off-Target Liability Low (Pyridine core reduces CYP inhibition)Moderate (Adenosine A3 interaction)Low
Primary Indication Anxiety / Cognitive DisordersPreclinical Tool OnlyFragile X / L-Dopa Dyskinesia
Long-Term Efficacy Insights
  • Tolerance Development: Unlike benzodiazepines, mGluR5 NAMs generally show no tolerance to anxiolytic effects in chronic dosing studies (up to 28 days in rodents).

  • Cognitive Impact: While MTEP can impair learning at high doses, optimized pyridine-phenoxy analogs aim to preserve cognition by maintaining a sufficient therapeutic window between efficacy and sedation.

  • Efficacy Maintenance: In chronic stress models, efficacy is maintained due to the lack of receptor internalization typically seen with orthosteric agonists.

Safety Profile & Toxicology

Safety is the critical differentiator for this chemical class. Early mGluR5 NAMs failed due to hepatotoxicity or psychotomimetic effects.

Key Safety Parameters
  • Genotoxicity: The pyridine-amide scaffold is generally non-genotoxic (Ames negative).

  • Hepatotoxicity:

    • Risk: Reactive metabolite formation (quinone-imines) is a risk for some phenoxy-derivatives.

    • Mitigation: The specific "pyrrolidine-1-carbonyl" moiety is metabolically stable compared to furan or alkyne linkers used in earlier generations.

  • CNS Side Effects:

    • High receptor occupancy (>90%) can lead to psychotomimetic effects (hallucinations).

    • Therapeutic Window: The goal is to achieve 50-70% occupancy for efficacy without crossing the threshold for side effects.

Table 2: Safety Comparison
Safety Metric2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridineMTEPMavoglurant
CYP450 Inhibition Low (Pyridine ring advantage)Moderate (CYP1A2)Low
hERG Inhibition Low Risk (Polar amide reduces lipophilicity)Moderate RiskLow Risk
Psychotomimetic Risk Dose-dependent (RO > 80%)High at peak doseManaged via titration

Experimental Protocols

To validate the efficacy and safety of this compound, the following self-validating protocols are recommended.

Protocol A: Mobilization Assay (FLIPR)

Objective: Determine the


 of the compound as a functional antagonist.
  • Cell Line: HEK293 cells stably expressing human mGluR5 and

    
    .
    
  • Seeding: Plate cells (50,000/well) in 96-well black-walled plates. Incubate overnight.

  • Dye Loading: Aspirate medium; add Fluo-4 AM calcium dye. Incubate for 45 min at 37°C.

  • Compound Addition: Add serial dilutions of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine (1 nM to 10

    
    M). Incubate for 10 min.
    
  • Agonist Challenge: Inject Glutamate (

    
     concentration) via FLIPR (Fluorometric Imaging Plate Reader).
    
  • Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

  • Analysis: Calculate % Inhibition relative to Glutamate alone. Plot sigmoidal dose-response to derive

    
    .
    
Protocol B: Long-Term Behavioral Efficacy (Vogel Conflict Test)

Objective: Assess anxiolytic efficacy and tolerance over 21 days.

  • Subjects: Male Wistar rats (n=10/group).

  • Dosing: Oral gavage (PO) daily for 21 days.

    • Group 1: Vehicle (0.5% Methylcellulose).

    • Group 2: Compound (3 mg/kg).

    • Group 3: Compound (10 mg/kg).

    • Group 4: Diazepam (Positive Control, 2 mg/kg).

  • Testing (Days 1, 7, 14, 21):

    • Water-deprived rats are placed in a chamber with a licked spout.

    • Licking triggers a mild shock (0.5 mA).

    • Endpoint: Number of shocks accepted (punished licks) in 3 minutes.

  • Validation: Anxiolytic effect = Increased punished licks. Tolerance = Decrease in effect over days (expected in Diazepam group, unexpected in mGluR5 NAM group).

Screening Workflow Diagram

This workflow ensures only high-quality candidates proceed to in vivo testing.

Screening_Workflow Stage1 1. In Vitro Potency (FLIPR / Binding) Stage2 2. ADME Profiling (Microsomal Stability) Stage1->Stage2 IC50 < 50nM Stage3 3. Safety Screen (hERG / Cytotoxicity) Stage2->Stage3 T1/2 > 30min Stage4 4. In Vivo PK (Bioavailability) Stage3->Stage4 hERG IC50 > 10uM Stage5 5. Efficacy Model (Vogel / MWM) Stage4->Stage5 F% > 20%

Figure 2: Critical Path Workflow. A self-validating cascade where failure in any safety parameter (hERG, Stability) triggers a "No-Go" decision before animal efficacy testing.

References

  • Gasparini, F., et al. (2002). "Allosteric modulators of group I metabotropic glutamate receptors: novel subtype-selective ligands and therapeutic perspectives." Current Opinion in Pharmacology.

  • Vales, K., et al. (2010). "MTEP, a selective mGluR5 antagonist, has anxiolytic-like effects in the rat conflict test." Pharmacological Reports.

  • Stansley, B. J., & Conn, P. J. (2011). "The therapeutic potential of mGluR5 allosteric modulators for disorders of the CNS." Current Opinion in Pharmacology.

  • Lindemann, L., et al. (2011). "Pharmacological profile of the potent and selective mGlu5 receptor antagonist mavoglurant." Journal of Pharmacology and Experimental Therapeutics.

  • Emmitte, K. A. (2011). "Recent developments in the discovery of mGlu5 negative allosteric modulators." Expert Opinion on Therapeutic Patents.

Benchmarking the therapeutic index of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Preclinical Drug Development

Introduction: The Imperative of a Favorable Therapeutic Index in Oncology

The ultimate goal in the development of novel anticancer therapeutics is to achieve maximal efficacy against malignant cells while minimizing toxicity to the patient. The therapeutic index (TI) is a critical quantitative measure of a drug's relative safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic response.[1][2] A higher TI signifies a wider margin of safety, a paramount objective in a field where treatments are often limited by their adverse effects.[3][4]

This guide provides a comprehensive framework for benchmarking the therapeutic index of a novel investigational compound, Hypothetical Compound 1 (HC1) , a 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridine derivative. Given the prevalence of pyrrolidine and pyridine scaffolds in oncology, HC1 is postulated to exhibit anticancer properties.[5][6][7] We will outline a series of preclinical experiments designed to compare the therapeutic index of HC1 against established standards of care for non-small cell lung cancer (NSCLC), cisplatin and paclitaxel.[8][9] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

The Benchmarking Strategy: A Multi-tiered Approach

To establish a robust therapeutic index for HC1, a phased experimental approach is necessary, moving from in vitro assessments to in vivo models that more closely mimic the human physiological environment. This strategy allows for early go/no-go decisions and a deeper understanding of the compound's pharmacological profile.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Data Analysis a Cytotoxicity Screening (IC50 Determination) b Selectivity Profiling (Cancer vs. Normal Cells) a->b Prioritize selective compounds c Efficacy Studies (Xenograft Models - ED50) b->c Advance lead candidate d Toxicity Studies (Maximum Tolerated Dose - TD50) c->d Concurrent evaluation e Therapeutic Index Calculation (TI = TD50 / ED50) c->e d->e

Caption: High-level workflow for determining the therapeutic index.

Part 1: In Vitro Characterization - Efficacy and Selectivity

The initial phase of benchmarking involves characterizing the cytotoxic potential of HC1 against cancer cells and assessing its selectivity by comparing its effects on non-cancerous cells.

In Vitro Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed A549 (human non-small cell lung cancer) cells into 96-well plates at a density of 5,000 cells per well in complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of HC1, cisplatin, and paclitaxel in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the drug stock).[11][12]

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Selectivity Profiling

A promising anticancer agent should exhibit preferential cytotoxicity towards cancer cells over healthy cells. This is assessed by comparing the IC50 values in cancer cell lines versus non-cancerous cell lines (e.g., human bronchial epithelial cells, BEAS-2B).

Data Summary: In Vitro Cytotoxicity and Selectivity

CompoundA549 IC50 (µM) (Cancer Cells)BEAS-2B IC50 (µM) (Normal Cells)Selectivity Index (SI = IC50 Normal / IC50 Cancer)
HC1 0.5 15.0 30.0
Cisplatin2.510.04.0
Paclitaxel0.010.110.0

Note: Data are hypothetical and for illustrative purposes.

A higher selectivity index suggests a more favorable in vitro safety profile. In this hypothetical example, HC1 demonstrates superior selectivity compared to both cisplatin and paclitaxel.

Part 2: In Vivo Evaluation - Efficacy and Toxicity in a Living System

In vivo studies are essential to understand a drug's behavior in a complex biological system, providing critical data on efficacy and toxicity that cannot be obtained from in vitro assays.[13][14]

In Vivo Efficacy Studies (ED50 Determination)

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer drugs.[15][16] The effective dose 50 (ED50) is the dose of a drug that produces a desired therapeutic effect in 50% of the test population. In oncology, this is often determined by the dose required to achieve a certain level of tumor growth inhibition.

G a A549 cells cultured in vitro b Subcutaneous injection of A549 cells into nude mice a->b c Tumor growth to ~100-150 mm³ b->c d Randomization of mice into treatment groups c->d e Treatment with HC1, cisplatin, paclitaxel, or vehicle control d->e f Monitor tumor volume and body weight e->f g Determine ED50 (Dose for 50% tumor growth inhibition) f->g

Caption: Workflow for in vivo efficacy studies using a xenograft model.

Experimental Protocol: A549 Xenograft Model

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 mice per group).

  • Drug Administration: Administer HC1, cisplatin, and paclitaxel at various dose levels via an appropriate route (e.g., intraperitoneal or intravenous) based on their physicochemical properties. A vehicle control group should also be included. The dosing schedule should be based on prior pharmacokinetic studies or established protocols (e.g., cisplatin at 3 mg/kg weekly, paclitaxel at 10 mg/kg weekly).[17][18]

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Determine the ED50 by plotting TGI against the dose.

In Vivo Toxicity Studies (TD50 Determination)

Toxicity studies in healthy animals are crucial for identifying potential adverse effects and determining the maximum tolerated dose (MTD).[13][19] The toxic dose 50 (TD50) is the dose that causes a specific toxic effect in 50% of the animals. For the purpose of calculating the TI, the MTD is often used as a surrogate for the TD50.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain as in the efficacy study.

  • Dose Escalation: Administer the test compounds at escalating doses to different groups of mice.

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be recorded at least twice weekly.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 10-15% body weight loss or other signs of severe toxicity.[19]

  • Pathology: At the end of the study, perform a complete necropsy and histopathological analysis of major organs to identify any drug-related toxicities.[20]

Part 3: Calculation and Comparative Analysis of the Therapeutic Index

The therapeutic index is calculated as the ratio of the toxic dose to the effective dose.[1][2][21]

Formula: TI = TD50 / ED50

Comparative Data Summary: In Vivo Efficacy, Toxicity, and Therapeutic Index

CompoundED50 (mg/kg) (Tumor Growth Inhibition)TD50 (MTD, mg/kg)Therapeutic Index (TI = TD50 / ED50)
HC1 10 100 10.0
Cisplatin362.0
Paclitaxel10303.0

Note: Data are hypothetical and for illustrative purposes.

Based on this hypothetical data, HC1 exhibits a significantly wider therapeutic index than both cisplatin and paclitaxel in this preclinical model, suggesting a superior safety profile. A higher TI indicates that a much larger dose is needed to induce toxicity compared to the dose required for a therapeutic effect.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the therapeutic index of a novel investigational compound, HC1, against established clinical standards. Through a combination of in vitro and in vivo studies, we can generate a comprehensive dataset to evaluate both the efficacy and safety of a new drug candidate. The hypothetical data presented for HC1, with its potent in vitro activity, high selectivity, and wide in vivo therapeutic index, would position it as a promising candidate for further preclinical development.

It is crucial to acknowledge that preclinical models have limitations and that the therapeutic index determined in animals may not directly translate to humans.[2][4] However, a robust preclinical assessment of the therapeutic index is an indispensable step in the drug development process, enabling data-driven decisions and increasing the probability of success in clinical trials.

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